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  • Product: 2-(3-Methyl-4-nitrophenoxy)butanoic acid
  • CAS: 869948-84-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Preclinical Evaluation of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and agrochemical development, the physicochemical profiling of early-stage synthetic intermediates is critical for predicting pharmacokinetic (PK) behavior and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the physicochemical profiling of early-stage synthetic intermediates is critical for predicting pharmacokinetic (PK) behavior and toxicity. 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS: 869948-84-5) is a highly functionalized aromatic compound featuring an ether-linked aliphatic carboxylic acid and a nitro-toluene core. This specific molecular architecture is frequently utilized in the design of selective receptor agonists and targeted herbicides.

This whitepaper provides an in-depth technical evaluation of its physicochemical properties, detailing the causality behind its structural behavior, and outlines self-validating experimental workflows for determining its lipophilicity and ionization constants.

Molecular Architecture and In Silico Profiling

The behavior of 2-(3-Methyl-4-nitrophenoxy)butanoic acid in biological systems is dictated by the interplay of its functional groups:

  • Carboxylic Acid (-COOH): Acts as the primary ionizable center, dictating aqueous solubility at physiological pH (7.4).

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that stabilizes the aromatic ring against rapid oxidative metabolism but introduces a high polar surface area (PSA).

  • Ether Linkage (-O-): Provides conformational flexibility between the aromatic core and the aliphatic chain.

  • Methyl Group (-CH₃): Strategically positioned at the meta position relative to the ether, it increases the overall lipophilicity (LogP) and creates steric hindrance that can modulate target binding affinity.

Quantitative Data Summary
PropertyValueMethod/Source
Chemical Name 2-(3-Methyl-4-nitrophenoxy)butanoic acidIUPAC Nomenclature
CAS Registry Number 869948-84-5Commercial Registry
Molecular Formula C₁₁H₁₃NO₅Structural Analysis
Molecular Weight 239.23 g/mol Calculated
Hydrogen Bond Donors (HBD) 1Theoretical (-COOH)
Hydrogen Bond Acceptors (HBA) 5Theoretical (-NO₂, -O-, -COOH)
Topological Polar Surface Area 92.3 ŲIn Silico Estimation
Predicted pKa ~3.8 - 4.2In Silico (Carboxylic Acid)
Predicted LogP ~2.5 - 3.0In Silico Estimation

Analytical and Experimental Workflows

To transition from in silico predictions to empirical certainty, rigorous experimental validation is required. The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not compromise data integrity.

Protocol 1: Determination of Lipophilicity (LogD/LogP) via Shake-Flask LC-MS/MS

Lipophilicity dictates membrane permeability and volume of distribution. We utilize a modified OECD Test Guideline 107 shake-flask method coupled with LC-MS/MS[1].

  • Causality for Method Selection: While computational models provide baseline estimates, they often fail to accurately account for the complex dipole moments generated by ortho-methyl/nitro configurations. LC-MS/MS is chosen over UV-Vis spectroscopy because the strong UV absorbance of the nitro group can mask trace degradation products, whereas mass spectrometry provides absolute molecular specificity.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix n-octanol with an aqueous buffer (pH 7.4, 0.15 M KCl) for 24 hours.

    • Causality: Pre-saturation prevents volume shifts during the extraction phase, which would otherwise skew the phase ratio and invalidate the partition coefficient.

  • Spiking & Internal Standard: Dissolve the compound in the aqueous phase at a concentration of 10 µM. Add Propranolol (1 µM) as an internal standard (IS).

  • Equilibration: Mechanically shake the biphasic system at 25°C for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes.

    • Causality: Centrifugation is critical to break micro-emulsions that artificially inflate the aqueous concentration of highly lipophilic compounds.

  • Quantification: Extract aliquots from both phases and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check (Mass Balance): Calculate the total recovered mass:

    
    . If the recovery is <95%, the assay is automatically rejected due to suspected interfacial adsorption or chemical degradation.
    
Protocol 2: pKa Determination via Potentiometric Titration

The ionization constant (pKa) governs the ratio of ionized to unionized drug at physiological pH, directly impacting gastrointestinal absorption[2].

  • Causality for Method Selection: Potentiometric titration remains the gold standard for carboxylic acids due to its high precision and ability to track proton exchange dynamically across a wide pH gradient.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) in a water-jacketed vessel maintained at a strict 25.0 ± 0.1°C.

    • Causality: pKa is highly temperature-dependent; a 1°C thermal drift can alter the pKa by up to 0.05 units.

  • Self-Validating Blank Titration: Titrate the background solvent (0.15 M KCl) with 0.1 M KOH.

    • Causality: This establishes a baseline to subtract dissolved CO₂/carbonate interferences present in the titrant, ensuring the measured protons originate solely from the analyte.

  • Sample Titration: Dissolve the compound in the background solvent. If aqueous solubility is <1 mM, use up to 20% methanol as a cosolvent, followed by Yasuda-Shedlovsky extrapolation to 0% cosolvent. Titrate from pH 2.0 to 11.0.

  • Data Transformation: Utilize a Gran plot transformation (first derivative of the titration curve) to identify the exact equivalence point and mathematically extract the pKa.

ADME_Workflow A Compound Synthesis & Purification (>98%) B In Silico Profiling (LogP, PSA, pKa) A->B C Potentiometric Titration (pKa Determination) B->C D Shake-Flask LC-MS/MS (LogD/LogP OECD 107) B->D E ADME/Tox Assessment (Lipinski Rule of 5) C->E D->E F Preclinical Candidate Selection E->F

Figure 1: Self-validating experimental workflow for physicochemical profiling.

Pharmacokinetic (PK) and Toxicity Implications

Lipinski's Rule of 5 Compliance

To evaluate the oral bioavailability potential of 2-(3-Methyl-4-nitrophenoxy)butanoic acid, we assess it against Lipinski’s Rule of 5 (Ro5)[3], a cornerstone metric in drug discovery:

  • Molecular Weight < 500 Da: Pass (239.23 Da). Ensures the molecule is small enough for passive cellular diffusion.

  • LogP < 5: Pass (~2.5 - 3.0). Strikes the optimal balance between aqueous solubility and lipid membrane permeability.

  • Hydrogen Bond Donors ≤ 5: Pass (1 HBD). Minimizes the desolvation energy required to cross hydrophobic membranes.

  • Hydrogen Bond Acceptors ≤ 10: Pass (5 HBA). Prevents excessive hydration shells from forming around the molecule.

Metabolic Liabilities

Despite favorable absorption metrics, the structural motifs present specific metabolic liabilities. The ether linkage is susceptible to CYP450-mediated O-dealkylation, while the nitro group is prone to nitroreduction by gut microbiota or hepatic reductases, potentially yielding reactive nitroso or hydroxylamine intermediates.

Metabolism Parent 2-(3-Methyl-4-nitrophenoxy) butanoic acid NitroRed Nitroreduction (CYP450 / Microbiome) Parent->NitroRed EtherCleavage O-Dealkylation (CYP450) Parent->EtherCleavage Amine 2-(4-Amino-3-methylphenoxy) butanoic acid NitroRed->Amine Phenol 3-Methyl-4-nitrophenol EtherCleavage->Phenol Acid 2-Hydroxybutanoic acid EtherCleavage->Acid

Figure 2: Predicted primary metabolic degradation pathways via CYP450 enzymes.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews. Available at: [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Aydoğdu, S. N., & Ünal, D. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Pharmata. Available at: [Link]

Sources

Exploratory

Solubility profile of 2-(3-Methyl-4-nitrophenoxy)butanoic acid in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid in Aqueous and Organic Media For Researchers, Scientists, and Drug Development Professionals Abstract The preclinical deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical development of any potential therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, the clinical success of a drug candidate. This guide provides a comprehensive technical overview of the solubility profile of 2-(3-Methyl-4-nitrophenoxy)butanoic acid, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility in both aqueous and organic solvents, present a robust experimental framework for its empirical determination, and discuss the implications of these findings for drug development. This document is intended to serve as a practical resource for researchers and scientists, offering both foundational knowledge and actionable protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physical and chemical characteristics. Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a paramount consideration.[1][2] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[3][4] This, in turn, can compromise therapeutic efficacy and even lead to the failure of an otherwise promising drug candidate.[1]

Conversely, the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the formulation of certain dosage forms.[5] A comprehensive understanding of a compound's solubility across a spectrum of solvents is therefore not merely an academic exercise but a critical component of a successful drug development program. This guide focuses on 2-(3-Methyl-4-nitrophenoxy)butanoic acid, a molecule with structural features that present an interesting and relevant case study for solubility profiling.

Physicochemical Properties of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

The solubility of a molecule is intrinsically linked to its structural and electronic properties. A predictive assessment of the solubility of 2-(3-Methyl-4-nitrophenoxy)butanoic acid begins with an analysis of its key physicochemical parameters.

Molecular Structure:

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] Its presence suggests some degree of aqueous solubility, which will be highly dependent on the pH of the medium.[4][7]

  • Aromatic Ring, Methyl Group (-CH3), and Butanoic Acid Chain: These components contribute to the non-polar, lipophilic character of the molecule. The larger the non-polar portion of a molecule, the lower its solubility in water.[5][8]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is polar. It can participate in dipole-dipole interactions and potentially hydrogen bonding, which may slightly enhance solubility in polar solvents.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to interactions with protic solvents.

Predicted Physicochemical Parameters:

ParameterPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight ~239.22 g/mol A higher molecular weight can sometimes correlate with lower solubility, particularly in water.
pKa Estimated ~4-5The carboxylic acid is the primary acidic proton. The pKa is crucial for predicting the ionization state at different pH values. Solubility in water is expected to increase significantly at pH values above the pKa due to the formation of the more soluble carboxylate anion.[9][10]
logP Estimated ~2.5-3.5The octanol-water partition coefficient (logP) is a measure of lipophilicity. A positive logP value indicates a preference for the lipid phase and suggests low aqueous solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Aqueous Solubility

The aqueous solubility of 2-(3-Methyl-4-nitrophenoxy)butanoic acid is a balance between the hydrophilic nature of its polar functional groups and the hydrophobic nature of its hydrocarbon backbone. Due to the significant non-polar surface area, its intrinsic solubility (the solubility of the unionized form) in water is expected to be low.[8]

The pH of the aqueous medium will be a critical determinant of its solubility.[4][7] At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more polar and thus more water-soluble carboxylate salt.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the ability of the solvent to interact with the different parts of the solute molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups, and also interact with the non-polar regions of the molecule through van der Waals forces.[6] Consequently, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar functional groups. Good solubility is expected.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar part of 2-(3-Methyl-4-nitrophenoxy)butanoic acid suggests some solubility in these solvents. However, the presence of polar functional groups may limit miscibility, especially in highly non-polar solvents like hexane. Carboxylic acids can form dimers in aprotic solvents, which can influence their solubility behavior.[5]

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility profile of a drug candidate. The equilibrium shake-flask method is considered the gold standard for solubility measurement due to its accuracy and reliability.[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh excess 2-(3-Methyl-4-nitrophenoxy)butanoic acid add_excess Add excess compound to each solvent prep_compound->add_excess prep_solvents Prepare a range of aqueous and organic solvents prep_solvents->add_excess shake Agitate at a constant temperature (e.g., 25°C, 37°C) for 24-48 hours add_excess->shake check_solid Visually confirm the presence of undissolved solid shake->check_solid centrifuge Centrifuge to separate solid from supernatant check_solid->centrifuge aliquot Carefully withdraw an aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot with an appropriate solvent aliquot->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or µg/mL) analyze->calculate report Report results with standard deviations calculate->report

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • 2-(3-Methyl-4-nitrophenoxy)butanoic acid (solid, high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Analytical balance

  • HPLC-UV system or a UV-Vis spectrophotometer

  • Solvents:

    • Deionized water

    • pH buffers (e.g., pH 2.0, 5.0, 7.4)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Toluene

    • Hexane

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of 2-(3-Methyl-4-nitrophenoxy)butanoic acid and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Solubility Measurement:

    • Add an excess amount of solid 2-(3-Methyl-4-nitrophenoxy)butanoic acid to a series of glass vials. A visual excess of solid should be present to ensure that equilibrium is reached with a saturated solution.

    • Add a known volume of each test solvent (e.g., 1 mL) to the respective vials.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to simulate physiological conditions).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sample Processing:

    • After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Accurately dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

    • Perform each measurement in triplicate to assess reproducibility and report the mean solubility with the standard deviation.

Expected Solubility Profile and Data Interpretation

The following table presents a hypothetical but scientifically plausible solubility profile for 2-(3-Methyl-4-nitrophenoxy)butanoic acid, based on the principles discussed.

SolventSolvent TypeExpected Solubility (mg/mL)Rationale
Water (pH 2.0)Aqueous< 0.1At a pH below the pKa, the compound is in its neutral, less soluble form.
Water (pH 7.4)Aqueous0.5 - 2.0At a pH above the pKa, the compound is ionized, leading to a significant increase in solubility.
MethanolPolar Protic> 50Excellent hydrogen bonding capabilities with the solute.
EthanolPolar Protic> 50Similar to methanol, provides favorable interactions.
AcetonitrilePolar Aprotic10 - 30Good dipole-dipole interactions, but lacks hydrogen bond donating ability.
DMSOPolar Aprotic> 100Highly polar and an excellent solvent for a wide range of organic molecules.
TolueneNon-Polar1 - 5The non-polar aromatic ring of the solvent can interact with the non-polar regions of the solute.
HexaneNon-Polar< 0.1The highly non-polar nature of hexane is a poor match for the polar functional groups of the solute.

Conclusion and Implications for Drug Development

The comprehensive solubility profiling of 2-(3-Methyl-4-nitrophenoxy)butanoic acid is a critical step in its evaluation as a potential drug candidate. The anticipated low intrinsic aqueous solubility underscores the need for careful formulation strategies to ensure adequate bioavailability. The pH-dependent nature of its aqueous solubility can be leveraged in the design of oral dosage forms, for instance, by considering enteric coatings or the use of buffered formulations.

The high solubility in various organic solvents provides flexibility in synthetic and purification processes. For example, its high solubility in alcohols and DMSO facilitates the preparation of stock solutions for in vitro screening assays. The data generated from the experimental protocols outlined in this guide will provide the foundational knowledge required to make informed decisions throughout the drug development pipeline, from lead optimization to formulation and beyond.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • U.S. Department of Energy. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • NETZSCH Analyzing & Testing. (2025, March 31).
  • Pawar, P. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • University of New England. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Lund University. (n.d.).
  • Armstrong, N. A., James, K. C., & Wong, C. K. (1979). Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. Journal of Pharmacy and Pharmacology, 31(1), 621-625.
  • Kumar, S., & Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.
  • Navarrete-Vázquez, G., et al. (2010). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2261.
  • PubChem. (n.d.). Methyl 4-(p-nitrophenoxy)
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Behera, A. L., et al. (2016). Enhancement of solubility: A pharmaceutical overview.
  • Chemicalbook. (2026, January 13). 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid.
  • Sigma-Aldrich. (n.d.). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid.

Sources

Foundational

Thermodynamic Stability of Nitrophenoxy Butanoic Acid Derivatives: A Technical Guide for Bioconjugation and Hydrogel Engineering

Executive Summary Nitrophenoxy butanoic acid derivatives, particularly o-nitrobenzyl (NB) linkers such as 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, are foundational to the design of photoresponsive bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenoxy butanoic acid derivatives, particularly o-nitrobenzyl (NB) linkers such as 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, are foundational to the design of photoresponsive biomaterials ()[1]. While their ability to undergo rapid photolytic cleavage upon UV irradiation is well-documented, their thermodynamic (hydrolytic) stability in aqueous microenvironments is often the limiting factor in clinical and biomanufacturing applications ()[2].

As a Senior Application Scientist, I frequently observe a critical oversight in biomaterial design: treating photolabile linkers as entirely bio-orthogonal and permanently stable until irradiated. This guide dissects the mechanistic causality behind linker degradation, providing a framework for selecting and validating NB derivatives to achieve zero-order background leakage and precise on-demand release.

Mechanistic Foundations: The Photolysis vs. Hydrolysis Paradigm

In aqueous environments, NB linkers exist in a state of competing kinetic and thermodynamic pathways. Understanding this duality is essential for engineering reliable drug delivery systems.

  • Photolysis (Kinetically Controlled): Upon exposure to 365 nm UV light, the NB group undergoes a Norrish Type II intramolecular redox reaction. The excited nitro group abstracts a benzylic hydrogen, leading to the formation of a highly reactive aci-nitro intermediate. This intermediate subsequently rearranges to cleave the labile bond, yielding a 2-nitrosobenzaldehyde byproduct and releasing the tethered cargo ()[3].

  • Hydrolysis (Thermodynamically Driven): In aqueous media (e.g., hydrogels, physiological buffers), the labile bond connecting the NB moiety to the payload is susceptible to spontaneous nucleophilic attack by water. The electron-withdrawing nature of the nitro group exacerbates this vulnerability, lowering the activation energy for hydrolysis and leading to premature degradation ()[2].

G A Nitrophenoxy Butanoic Acid Linker (NB) B UV Excitation (365 nm) A->B Trigger C Aqueous Environment (pH 7.4) A->C Incubation D Norrish Type II Photolysis (Kinetically Controlled) B->D E Spontaneous Hydrolysis (Thermodynamically Driven) C->E F Targeted Cargo Release (Nitrosobenzaldehyde by-product) D->F Desired Pathway G Premature Leakage (Loss of System Integrity) E->G Unwanted Pathway

Logical relationship between photolytic activation and thermodynamic degradation in NB linkers.

Comparative Thermodynamic Stability: The Role of Labile Bond Chemistry

The key to mastering NB linkers lies in the chemical nature of the labile bond (ester, amide, carbonate, or carbamate). The microenvironment of a hydrogel significantly alters the localized water activity and dielectric constant, making traditional solution-based stability assays poor predictors of in-gel performance ()[2].

The table below summarizes the quantitative stability profiles of different NB linker chemistries:

Labile Bond ChemistryPhotolysis Rate (t½ at 365 nm)Hydrolytic Stability (t½ at pH 7.4, 37°C)Mechanistic Rationale
NB-Ester Rapid (~2–5 min)Poor (~1–5 days)High susceptibility to nucleophilic attack; accelerated by NB ring electron withdrawal.
NB-Amide Slow (~30–60 min)Excellent (>6 months)Resonance stabilization resists hydrolysis, but high bond strength hinders photolysis.
NB-Carbonate Rapid (~2–5 min)Moderate (~10–20 days)Partial resonance improves stability over esters, but remains vulnerable over time.
NB-Carbamate Rapid (~2–5 min)Excellent (>6 months)Optimal resonance prevents spontaneous hydrolysis while maintaining low photolytic barrier.

Self-Validating Experimental Protocols

To ensure trustworthiness in drug development, experimental protocols must be self-validating. Relying solely on endpoint fluorescence assays to measure cargo release is insufficient, as it cannot distinguish between bulk hydrogel degradation and localized linker cleavage. We employ in situ rheology combined with strain-promoted azide-alkyne cycloaddition (SPAAC) as a continuous, non-destructive validation system ()[2].

G Step1 Synthesis of NB-Carbamate Crosslinker Step2 SPAAC Polymerization (PEG-4-DBCO + NB-Azide) Step1->Step2 Purified Linker Step3 In Situ Rheology (Monitor G' Evolution) Step2->Step3 Gelation Step4 Thermodynamic Incubation (pH 7.4, 37°C, Dark) Step3->Step4 Baseline Stable Step5 Photolytic Challenge (365 nm UV Irradiation) Step4->Step5 No G' Drop Validation Self-Validating Output: G' vs. Time Profile Step4->Validation Control Track Step5->Validation Rapid G' Drop

Self-validating workflow for assessing NB-linker thermodynamic and photolytic stability.

Protocol: Synthesis and Rheological Validation of NB-Carbamate Hydrogels

Step 1: Bio-orthogonal Crosslinker Synthesis

  • React 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid with an amine-functionalized payload or structural polymer to form the NB-carbamate linkage.

  • Terminate the distal ends with azide moieties to create a PEG-bis-NB-azide crosslinker.

  • Causality Check: The carbamate bond is chosen specifically to decouple the photolytic trigger from thermodynamic degradation. This ensures the structural integrity of the hydrogel during long-term storage without sacrificing light-responsiveness ()[3].

Step 2: SPAAC Gelation and Baseline Rheology

  • Mix PEG-bis-NB-azide with a cyclooctyne end-functionalized four-arm PEG (e.g., PEG-4-DBCO) in a physiological buffer (pH 7.4).

  • Immediately load the mixture onto a parallel-plate rheometer.

  • Monitor the evolution of the storage modulus (G') and loss modulus (G") at 37°C in the dark.

  • Self-Validation: Gelation is confirmed when G' crosses over G" and plateaus. A stable G' plateau over a 48-hour continuous sweep confirms the thermodynamic stability of the carbamate bond in the aqueous microenvironment ()[2].

Step 3: Photolytic Challenge

  • After establishing the thermodynamic baseline, irradiate the in situ hydrogel with 365 nm UV light (10 mW/cm²).

  • Continuously monitor G'.

  • Self-Validation: A rapid, exponential decay in G' upon irradiation confirms that the Norrish Type II pathway remains unobstructed despite the high hydrolytic stability of the carbamate bond. If G' does not drop, the linker is unreactive; if G' drops prior to irradiation, the system lacks thermodynamic stability ()[2].

Applications in Drug Development and Biologics

The strategic selection of NB-carbamate linkers enables advanced therapeutic modalities. For instance, biologics (such as T4 DNA ligase or vaccines) can be encapsulated in photoresponsive hydrogels to protect them from thermal stress during cold-chain transport ()[1]. The thermodynamic stability of the carbamate bond ensures the hydrogel does not prematurely degrade during months of storage, while its rapid photolysis allows for on-demand, user-defined release of the active biologic at the point of care ()[1].

Furthermore, mixing NB-ester and NB-carbamate linkers allows for the design of multimodal hydrogels capable of sequential cargo release—driven first by spontaneous hydrolysis of the ester, and later by targeted photolysis of the carbamate ()[2].

References

  • Title: Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Thermal Stabilization of Biologics with Photoresponsive Hydrogels Source: Biomacromolecules URL: [Link]

Sources

Exploratory

Predictive Metabolic Profiling of 2-(3-Methyl-4-nitrophenoxy)butanoic acid: A Mechanistic Guide for Preclinical Development

Executive Summary In the preclinical development of novel therapeutics and agrochemicals, early prediction of metabolic liabilities is critical for optimizing pharmacokinetics and mitigating toxicity. The compound 2-(3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of novel therapeutics and agrochemicals, early prediction of metabolic liabilities is critical for optimizing pharmacokinetics and mitigating toxicity. The compound 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS 869948-84-5) presents a unique structural convergence of motifs commonly found in phenoxy herbicides and peroxisome proliferator-activated receptor (PPAR) agonists.

As a Senior Application Scientist, I approach this molecule by deconstructing its structural vulnerabilities. The molecule contains three primary metabolic soft spots: a highly reducible nitroaromatic ring , a CYP450-labile phenoxy ether linkage , and an aliphatic carboxylic acid susceptible to Phase II conjugation. This whitepaper provides an in-depth mechanistic analysis of its predicted metabolic pathways and outlines a self-validating in vitro protocol for definitive metabolite identification (MetID).

Mechanistic Analysis of Predicted Metabolic Pathways

Phase I Functionalization: Nitroreduction and O-Dealkylation

The most prominent Phase I liability of this compound is the 4-nitro group. Nitroaromatics are highly susceptible to enzymatic reduction, particularly under the hypoxic conditions of the gut microbiome or via hepatic nitroreductases and cytochrome P450 (CYP) enzymes[1].

  • Causality of Nitroreduction: The strongly electron-withdrawing nature of the nitro group makes it an excellent electron acceptor. The metabolic sequence proceeds via nitroso and hydroxylamine intermediates, ultimately yielding 2-(4-amino-3-methylphenoxy)butanoic acid . This transformation significantly alters the molecule's electronic distribution and introduces a nucleophilic amine capable of subsequent Phase II conjugation .

Simultaneously, the ether linkage is a classic target for CYP-mediated O-dealkylation [2].

  • Causality of O-Dealkylation: CYP enzymes (typically CYP2C9 or CYP3A4 for acidic/lipophilic molecules) catalyze hydrogen abstraction at the alpha-carbon of the butanoic acid chain. The resulting radical undergoes oxygen rebound to form an unstable hemiacetal. This intermediate rapidly collapses, cleaving the ether bond to yield 3-methyl-4-nitrophenol and 2-oxobutanoic acid .

Phase II Conjugation: The Acyl Glucuronidation Liability

The free carboxylic acid moiety on the butanoic acid chain is a primary target for Phase II metabolism via UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7[3].

  • Causality of Acyl Glucuronidation: UGTs catalyze the transfer of glucuronic acid to the carboxylate, forming an acyl glucuronide . From a toxicological perspective, acyl glucuronides are notorious for their chemical reactivity. Unlike stable ether glucuronides, the ester bond in an acyl glucuronide can undergo intramolecular acyl migration or intermolecular transesterification, potentially leading to covalent binding with hepatic proteins—a known mechanism for idiosyncratic drug-induced liver injury (DILI) .

MetabolicPathway Parent 2-(3-Methyl-4-nitrophenoxy) butanoic acid NitroRed Nitroreduction (Nitroreductases) Parent->NitroRed Phase I ODealkyl O-Dealkylation (CYP450) Parent->ODealkyl Phase I AcylGluc Acyl Glucuronidation (UGT) Parent->AcylGluc Phase II Amine 2-(4-Amino-3-methylphenoxy) butanoic acid NitroRed->Amine Phenol 3-Methyl-4-nitrophenol + 2-Oxobutanoic acid ODealkyl->Phenol Glucuronide Acyl Glucuronide Conjugate AcylGluc->Glucuronide Amine->AcylGluc Phase II

Figure 1: Predicted Phase I and Phase II metabolic pathways for 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

Quantitative Data: Predicted Metabolite Profiles

To facilitate LC-HRMS method development, the exact masses and expected mass shifts (


 Mass) for the parent compound and its primary predicted metabolites are summarized below.
Metabolite IDMetabolic TransformationResponsible Enzyme(s)Chemical FormulaExact Mass (Da)

Mass from Parent
Parent None (Reference)N/AC₁₁H₁₃NO₅239.07900.0000
M1 Nitroreduction (to Amine)Nitroreductases, CYPC₁₁H₁₅NO₃209.1048-29.9742
M2 O-Dealkylation (Phenol)CYP2C9, CYP3A4C₇H₇NO₃153.0424-86.0366
M3 Acyl GlucuronidationUGT1A9, UGT2B7C₁₇H₂₁NO₁₁415.1111+176.0321
M4 Benzylic HydroxylationCYP450C₁₁H₁₃NO₆255.0739+15.9949

Experimental Protocol: Self-Validating In Vitro MetID

To empirically confirm these predictions, a robust in vitro metabolite identification (MetID) workflow using Human Liver Microsomes (HLM) is required. This protocol is designed as a self-validating system , ensuring that every observed metabolic shift is an artifact-free biological event.

Incubation Setup & Internal Controls
  • Reaction Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 1 µM of the test compound.

    • Causality: pH 7.4 mimics physiological conditions, while 1 µM prevents enzyme saturation and maintains first-order kinetics.

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate without the NADPH regenerating system. Purpose: Differentiates true CYP-mediated metabolism from chemical degradation or non-CYP enzymatic activity.

    • Zero-Time (T=0) Control: Quench the reaction immediately upon adding the test compound. Purpose: Establishes the baseline parent mass and identifies any background isobaric interferences.

    • Positive Control: Run a parallel incubation with Diclofenac. Purpose: Validates the metabolic viability of the microsomes and the UGT/CYP pathways.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (and UDPGA + alamethicin if testing Phase II UGT pathways).

Quenching and Extraction
  • Reaction Quenching: At designated time points (e.g., 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio rapidly denatures microsomal proteins, instantly halting enzymatic activity while simultaneously precipitating proteins to prevent LC column fouling.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the clean supernatant to LC vials.

LC-HRMS Analysis
  • Data Acquisition: Analyze the supernatant using UPLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Causality: High-resolution mass spectrometry (HRMS) is mandatory to distinguish isobaric metabolites (e.g., separating true hydroxylation from N-oxidation based on sub-ppm mass accuracy).

    • Ionization Mode: Prioritize Negative Electrospray Ionization (ESI-) . The butanoic acid moiety readily deprotonates, yielding a strong [M-H]⁻ signal that facilitates the tracking of the intact carboxylate across all Phase I metabolites.

MetIDWorkflow Step1 1. Incubation HLM + NADPH (37°C, pH 7.4) Step2 2. Quenching Cold Acetonitrile (Protein Denat.) Step1->Step2 Step3 3. Centrifugation 15,000 x g, 4°C (Pellet Proteins) Step2->Step3 Step4 4. LC-HRMS Orbitrap/Q-TOF (ESI +/- Modes) Step3->Step4 Step5 5. Data Analysis Mass Shift & Fragmentation Step4->Step5

Figure 2: Self-validating in vitro metabolite identification workflow using LC-HRMS.

References

  • Rickert DE. Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. 1987;18(1):23-53. [PubMed: 3311683]. URL:[Link]

  • Dowers TS, Jones JP. Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline. Drug Metabolism and Disposition. 2006;34(8):1288-90.[PubMed: 16714370]. URL:[Link]

  • Stachulski AV, Harding JR, Lindon JC, Maggs JL, Park BK, Wilson ID. Acyl glucuronides: biological activity, chemical reactivity, and chemical synthesis. Journal of Medicinal Chemistry. 2006;49(24):6931-45. [PubMed: 17125245]. URL:[Link]

Sources

Foundational

CAS registry number and identifiers for 2-(3-Methyl-4-nitrophenoxy)butanoic acid

[1][2][3] Executive Summary & Chemical Identity 2-(3-Methyl-4-nitrophenoxy)butanoic acid is a specialized organic intermediate characterized by a phenoxy-alkanoic acid scaffold.[1] Structurally analogous to phenoxy herbi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Identity

2-(3-Methyl-4-nitrophenoxy)butanoic acid is a specialized organic intermediate characterized by a phenoxy-alkanoic acid scaffold.[1] Structurally analogous to phenoxy herbicide classes (e.g., Mecoprop, 2,4-DB), this molecule integrates a nitro-substituted aromatic ring with a butyric acid tail.[1] It serves primarily as a building block in agrochemical synthesis and as a reference standard for metabolic degradation studies of nitrophenolic ethers.[1]

This guide provides a definitive technical reference for the identification, synthesis, and analytical validation of this compound, designed for researchers requiring high-purity standards.

Core Identifiers
Identifier TypeValueVerification Status
CAS Registry Number 869948-84-5 Verified [1]
IUPAC Name 2-(3-methyl-4-nitrophenoxy)butanoic acidSystematic
Molecular Formula C₁₁H₁₃NO₅Calculated
Molecular Weight 239.23 g/mol Calculated
SMILES CCC(Oc1cc(C)c(=O)cc1)C(=O)ODerivative
MDL Number MFCD09839652Database Ref
Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the critical ether linkage susceptible to metabolic cleavage.

Figure 1: Structural connectivity showing the nitrophenol core linked to the butyric acid moiety.[1]

Physicochemical Profile

Understanding the physical behavior of this acid is crucial for isolation and purification protocols.[1]

PropertyValueContext
Physical State Solid (Crystalline powder)Standard conditions
Solubility (Water) Low (Acid form); High (Salt form pH > 7)pKa dependent
Solubility (Organic) Soluble in MeOH, DMSO, EtOAcExtraction solvents
pKa (Predicted) ~3.8 - 4.2Carboxylic acid group
LogP (Predicted) ~2.5Lipophilicity indicator

Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity 2-(3-methyl-4-nitrophenoxy)butanoic acid via Williamson Ether Synthesis. Mechanism: Nucleophilic substitution (


) of 2-bromobutanoic acid by the phenoxide of 3-methyl-4-nitrophenol.[1]
Reaction Workflow

The synthesis requires strict pH control to ensure the phenol is deprotonated without hydrolyzing the alkyl halide prematurely.[1]

Synthesis_Workflow Phenol 3-Methyl-4-nitrophenol (CAS 2581-34-2) Deprotonation Step 1: Deprotonation Reflux in Acetone/MEK (1h) Phenol->Deprotonation Base Base Catalyst (K2CO3 or NaOH) Base->Deprotonation Halide 2-Bromobutanoic Acid (CAS 80-58-0) Substitution Step 2: SN2 Coupling Add Halide, Reflux (4-6h) Halide->Substitution Deprotonation->Substitution Phenoxide Intermediate Workup Step 3: Acidic Workup pH Adjustment < 2 Substitution->Workup Product Final Product Recrystallization (EtOH/H2O) Workup->Product

Figure 2: Step-by-step synthetic pathway utilizing Williamson Ether Synthesis.

Detailed Protocol (Self-Validating)
  • Activation: Dissolve 1.0 eq of 3-methyl-4-nitrophenol in anhydrous acetone or methyl ethyl ketone (MEK). Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ).[1] Stir at reflux for 60 minutes.
    
    • Validation: Solution color shift to deep yellow/orange indicates phenoxide formation.[1]

  • Coupling: Dropwise add 1.1 eq of 2-bromobutanoic acid (or ethyl 2-bromobutyrate for ester route) over 30 minutes. Maintain reflux for 6–8 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).[1] Disappearance of the phenol spot (

      
      ) confirms conversion.[1]
      
  • Isolation:

    • Remove solvent under vacuum.[1]

    • Redissolve residue in water (pH > 10).[1]

    • Wash with Ethyl Acetate (removes unreacted neutral organics).[1]

    • Critical Step: Acidify aqueous layer with HCl to pH 1–2.[1] The product will precipitate or oil out.[1]

  • Purification: Extract into EtOAc, dry over

    
    , and recrystallize from Ethanol/Water.
    

Analytical Characterization

To ensure the identity and purity of the synthesized compound, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)

Expected


H-NMR Shifts (DMSO-

, 400 MHz):
  • Aromatic Region (6.8 – 8.0 ppm):

    • Doublet (d, ~8.0 ppm): Proton at C5 (ortho to nitro).[1]

    • Singlet (s, ~6.9 ppm): Proton at C2 (ortho to methyl/ether).[1]

    • Doublet/Multiplet (~6.8 ppm): Proton at C6.[1]

  • Aliphatic Region:

    • Triplet (~4.6 ppm):

      
      -proton of butyric acid (chiral center).[1]
      
    • Singlet (~2.3 ppm): Methyl group on the aromatic ring.[1]

    • Multiplet (~1.9 ppm):

      
       of ethyl group.[1]
      
    • Triplet (~1.0 ppm): Terminal methyl of ethyl group.[1]

HPLC-MS Workflow

For trace analysis or purity confirmation, use the following Reverse Phase (RP) method.

Analytical_Workflow Sample Sample Prep 1 mg/mL in MeOH Column Stationary Phase C18 Column (150mm x 4.6mm) Sample->Column Detector Detection UV (254/280 nm) + MS (ESI-) Column->Detector Mobile Mobile Phase A: 0.1% Formic Acid/H2O B: Acetonitrile Mobile->Column Result Data Output Target Mass: 238.2 [M-H]- Detector->Result

Figure 3: HPLC-MS method parameters for purity assessment.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Phenoxy acids are generally irritants.[1]

  • Toxicity: Contains a nitro group; potential for methemoglobinemia if ingested in large quantities, though less likely in this bound acid form compared to free nitrobenzene.[1]

  • Handling: Use nitrile gloves and fume hood.[1] Avoid dust generation.[1][2]

Storage:

  • Store at 2–8°C.[1]

  • Protect from light (nitro compounds can be photosensitive).[1]

  • Keep under inert atmosphere (Argon/Nitrogen) for long-term reference standard stability.[1]

References

  • PubChem. (2025).[1][3] 3-Methyl-4-nitrophenol (Precursor Data). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

Sources

Exploratory

Pharmacophore modeling of 3-methyl-4-nitrophenoxy derivatives

An In-Depth Technical Guide to Pharmacophore Modeling of 3-Methyl-4-Nitrophenoxy Derivatives for Novel Bioactive Compound Discovery Executive Summary The 3-methyl-4-nitrophenoxy scaffold, primarily known as a constituent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pharmacophore Modeling of 3-Methyl-4-Nitrophenoxy Derivatives for Novel Bioactive Compound Discovery

Executive Summary

The 3-methyl-4-nitrophenoxy scaffold, primarily known as a constituent of environmental contaminants and a metabolite of the insecticide fenitrothion, presents a unique challenge and opportunity in medicinal chemistry.[1][2] While the parent molecule, 3-methyl-4-nitrophenol, is associated with toxicity, its derivatives have demonstrated intriguing biological activities, including potent antifungal properties.[1][3] This dichotomy makes the scaffold a compelling subject for computational exploration. This technical guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process as applied to 3-methyl-4-nitrophenoxy derivatives. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in field-proven insights. The guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that each protocol is part of a self-validating system. We will cover the foundational principles of pharmacophore modeling, detail the workflows for both ligand- and structure-based approaches, emphasize the criticality of rigorous model validation, and illustrate the application of a validated model in a virtual screening cascade to identify novel bioactive compounds.

Foundational Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), serving as an elegant method to distill the complex nature of molecular interactions into a simplified, three-dimensional representation.[4][5] A pharmacophore is defined not by atoms and bonds, but by the abstract steric and electronic features essential for a molecule to bind to a specific biological target and elicit a response.[5][6] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable centers

By creating a 3D map of these essential features, a pharmacophore model serves as a powerful query for identifying novel molecules in vast chemical databases that possess the correct interaction geometry, a process known as virtual screening.[4][7] Its applications are diverse, spanning lead discovery and optimization, ADME-Tox modeling, and predicting off-target effects.[4][6]

The 3-Methyl-4-Nitrophenoxy Scaffold: From Contaminant to Candidate

The decision to apply sophisticated drug design techniques to a scaffold with known toxicological flags requires a strong scientific rationale. The 3-methyl-4-nitrophenoxy core is a derivative of 3-methyl-4-nitrophenol, a known environmental transformation product of the pesticide fenitrothion.[2] Studies have highlighted its potential toxicity, including adverse effects on the female reproductive system.[1]

However, the principles of medicinal chemistry teach us that minor structural modifications can drastically alter a molecule's biological activity profile. Recent research has borne this out, with studies demonstrating that certain 3-methyl-4-nitrobenzoate derivatives—structurally related to the phenoxy scaffold—exhibit significant antifungal activity against pathogenic Candida strains.[3] This suggests that the scaffold is not a pharmacological dead-end but rather a versatile platform. The nitro group, in particular, is a well-established scaffold in bioactive molecules with a wide spectrum of activities, from antibiotic to antineoplastic.[8]

Therefore, the rationale for this guide is twofold:

  • To develop pharmacophore models that can selectively identify derivatives with desired therapeutic activity (e.g., antifungal) while potentially excluding those that retain toxic properties.

  • To create a framework for exploring the vast chemical space around this scaffold to unlock its full therapeutic potential.

Methodological Pillars of Pharmacophore Model Development

The path to a robust pharmacophore model begins with a critical decision: the overall modeling strategy. This choice is dictated by the available data.

The Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The two primary approaches to pharmacophore modeling are ligand-based and structure-based.[5][9] The choice between them depends entirely on whether high-resolution 3D structural data for the biological target is available.

  • Ligand-Based Approach: This method is employed when the structure of the target receptor is unknown, but a set of molecules with known biological activity (actives) is available.[5] The model is built by superimposing the 3D conformations of these active ligands and extracting the common chemical features that are presumed to be responsible for their activity.

  • Structure-Based Approach: When a 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, this method is preferred.[7][10] The model is derived directly from the key interactions observed between a bound ligand and the amino acid residues in the target's active site.[7][11]

G Start Start: Pharmacophore Modeling Project Data_Check Is 3D Structure of Biological Target Known? Start->Data_Check Ligand_Path Ligand-Based Modeling Data_Check->Ligand_Path No Structure_Path Structure-Based Modeling Data_Check->Structure_Path Yes Ligand_Desc Use a set of known active molecules to infer key features. Ligand_Path->Ligand_Desc Structure_Desc Use the protein's binding site to directly map key interactions. Structure_Path->Structure_Desc

Caption: Decision workflow for selecting the appropriate pharmacophore modeling approach.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This approach is ideal for our case study, assuming we have a series of 3-methyl-4-nitrophenoxy derivatives with measured antifungal activity but no confirmed crystal structure of the target.

Protocol 1: Dataset Curation and Preparation

The quality of the input data dictates the quality of the resulting model. This is the most critical, and often most time-consuming, step.

  • Assemble a Training Set: Collect a set of 3-methyl-4-nitrophenoxy derivatives with a wide range of biological activities (e.g., highly active, moderately active, inactive). A good training set should have at least 16-20 molecules.

  • Define Activity Thresholds: Clearly partition the molecules into "active" and "inactive" sets. For quantitative data (like IC₅₀ or MIC values), a common practice is to define molecules with IC₅₀ < 1 µM as "highly active" and those with IC₅₀ > 10 µM as "inactive."

  • Create a Test Set: Withhold a separate, diverse set of molecules (both active and inactive) that will not be used for model generation. This set is crucial for external validation.[10]

  • 2D to 3D Conversion: Use a molecular modeling software (e.g., Discovery Studio, MOE) to convert the 2D structures of all molecules into 3D representations.

  • Energy Minimization & Conformational Analysis: For each molecule, generate a diverse set of low-energy 3D conformations. This step is vital because it is the bioactive conformation, not necessarily the lowest energy one, that binds to the target.

Protocol 2: Pharmacophore Model Generation (HypoGen Algorithm Example)

  • Feature Identification: The software analyzes the training set of active molecules to identify potential pharmacophoric features (HBAs, HBDs, HY, AR).

  • Common Feature Pharmacophore Generation: The algorithm aligns the conformations of the active molecules and identifies common features and their spatial arrangements. This generates a series of pharmacophore hypotheses.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the active molecules and excludes the inactive ones. The HypoGen algorithm, for instance, uses a cost analysis to rank hypotheses.[12] A statistically significant model will have a large "cost difference" between the null cost (representing no correlation) and the total model cost.[13] The best hypothesis is the one that best rationalizes the activity data of the training set.

The Keystone of Reliability: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated. Validation ensures the model is not a result of chance correlation and has true predictive power.[10]

Protocol 3: Comprehensive Model Validation

  • Cost Analysis (Ligand-Based): As mentioned, for algorithms like HypoGen, a cost difference greater than 60 bits between the null cost and the total cost indicates a >90% probability that the model is statistically significant.[13]

  • Test Set Validation: This is the most robust validation method.[10] The generated pharmacophore model is used to screen the independent test set (which was not used in model building). A good model should successfully identify a high percentage of the active molecules in the test set while correctly classifying most of the inactive ones.

  • Fischer's Randomization Test: The biological activity data of the training set is scrambled multiple times (e.g., 99 times), and a pharmacophore generation run is performed for each scrambled set. If the original model's cost and correlation values are significantly better than those from the randomized datasets, it confirms the model's robustness and that the initial correlation was not due to chance.[12]

  • Enrichment Factor (EF) and Goodness of Hit (GH) Score: These metrics quantify the model's ability to enrich active compounds from a database over a random selection.

Table 1: Hypothetical Validation Metrics for a Pharmacophore Model

MetricValueInterpretation
Cost Difference 75.8 bits> 60 bits; indicates a statistically significant model with >95% confidence.
Correlation (r) 0.91High correlation between estimated and experimental activity for the training set.
Test Set Actives Hit 9 out of 10The model correctly identified 90% of the active molecules in the external test set.
Test Set Inactives Hit 2 out of 25The model correctly ignored 92% of the inactive molecules, showing good specificity.
Fischer's Confidence 98%The model is superior to 98% of models generated from scrambled data, confirming it is not by chance.

Application in Drug Discovery: A Virtual Screening Cascade

The ultimate goal of creating a validated pharmacophore model is to use it to discover novel compounds.[7][14] This is achieved by employing the model as a 3D search query against large databases of chemical compounds.

G cluster_0 Virtual Screening Workflow Model Validated Pharmacophore Model Screening Pharmacophore Screening Model->Screening Database Compound Database (e.g., ZINC, ChEMBL) ~10⁶-10⁷ Compounds Database->Screening Initial_Hits Initial Hit List ~10³-10⁴ Compounds Screening->Initial_Hits Lipinski Filter 1: Drug-Likeness (e.g., Lipinski's Rule of 5) Initial_Hits->Lipinski Filtered_Hits1 Filtered Hits ~10³ Compounds Lipinski->Filtered_Hits1 ADMET Filter 2: In Silico ADMET (Toxicity, Metabolism) Filtered_Hits1->ADMET Filtered_Hits2 Refined Hit List ~10² Compounds ADMET->Filtered_Hits2 Docking Molecular Docking (If Target Structure is Known) Filtered_Hits2->Docking Final_Hits Prioritized Hits for Experimental Testing ~10¹ Compounds Docking->Final_Hits

Caption: A multi-step virtual screening cascade using a validated pharmacophore model.

Protocol 4: The Virtual Screening Cascade

  • Database Preparation: Obtain a multi-conformation 3D compound database (e.g., ZINC, vendor libraries). Ensure the compounds are properly prepared with appropriate ionization states and minimized structures.

  • Pharmacophore Search: Use the validated model as a 3D query. The software will search the entire database and retrieve only those molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.

  • Hit Filtering (Drug-Likeness): The initial hit list can still be large. Apply computational filters to remove undesirable compounds. A common first pass is applying Lipinski's Rule of Five to select for molecules with good oral bioavailability properties.

  • Hit Filtering (ADMET Prediction): Further refine the hit list by applying in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models.[4] This step is crucial for our specific scaffold to filter out compounds predicted to have high toxicity.

  • Molecular Docking (Optional but Recommended): If a target structure (or a reliable homology model) is available, molecular docking can be used as a final refinement step.[15] Docking predicts the binding pose and estimates the binding affinity of the hits, providing a final layer of validation before committing to expensive chemical synthesis and biological testing.

  • Hit Selection: The final, prioritized list of compounds represents novel molecules that are predicted to be active and possess favorable drug-like properties. These are the top candidates for synthesis and experimental validation.

Future Directions: Advancing Pharmacophore Modeling

While the methods described form the bedrock of pharmacophore modeling, the field is continuously evolving. Advanced techniques are emerging that promise even greater accuracy and insight:

  • Dynamic Pharmacophores (Dynophores): Traditional models are static. By incorporating data from molecular dynamics (MD) simulations, dynophores can capture the time-dependent nature of protein-ligand interactions, reflecting target flexibility and providing a more realistic model.[16][17][18]

  • Machine Learning Integration: AI and machine learning are being integrated to improve every step of the process, from more accurate feature extraction to building more predictive QSAR models and enhancing virtual screening accuracy.[6][16][18]

Conclusion

Pharmacophore modeling provides a powerful, rational framework for navigating the complexities of drug discovery. For a scaffold like 3-methyl-4-nitrophenoxy, which carries both promise and peril, this computational lens is indispensable. By systematically applying the principles of model generation, rigorous validation, and multi-step virtual screening, researchers can effectively sift through vast chemical libraries to identify novel derivatives with high potential for therapeutic activity and favorable safety profiles. This guide provides the methodological foundation and strategic insights necessary to leverage this technique, transforming a simple chemical scaffold into a source of potential new medicines.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 10, 2237-2257.
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  • Al-Warhi, T., et al. (2024). Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations. Scientific Reports, 14(1), 1787. [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Wang, Y., et al. (2012). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 13(9), 11627-11642. [Link]

  • Öztürk, H., et al. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 241-250. [Link]

  • Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5540-5555. [Link]

Sources

Foundational

Preclinical Safety, Toxicological Profiling, and Handling Directives for 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Executive Summary The compound 2-(3-Methyl-4-nitrophenoxy)butanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS)

Executive Summary

The compound 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS: 869948-84-5) is a specialized synthetic intermediate frequently utilized in early-stage drug discovery and agrochemical development. From a toxicological perspective, this molecule presents a dual-pronged liability profile driven by its distinct structural motifs: a nitroaromatic system and a phenoxyalkanoic acid backbone.

As a Senior Application Scientist, I approach the safety profiling of such compounds not merely by cataloging hazards, but by deconstructing the molecular mechanisms that drive them. The nitroaromatic moiety is highly susceptible to enzymatic bioreduction, leading to oxidative stress and potential genotoxicity[1]. Concurrently, the phenoxybutanoic acid structure shares homology with synthetic auxins and peroxisome proliferator-activated receptor (PPAR) modulators, suggesting potential off-target metabolic or endocrine disruption[2][3]. This whitepaper synthesizes predictive structural activity relationships (SAR), standardizes handling protocols, and outlines a self-validating experimental workflow to empirically determine its safety profile.

Physicochemical Profiling & Structural Activity Relationship (SAR)

Before designing toxicity assays, we must understand the physical and electronic nature of the molecule. The electron-withdrawing nature of the para-nitro group significantly alters the electron density of the aromatic ring, making it a prime candidate for nucleophilic attack and enzymatic reduction.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(3-Methyl-4-nitrophenoxy)butanoic acid
CAS Registry Number 869948-84-5
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.23 g/mol
Structural Motifs Nitroarene, Ether linkage, Aliphatic carboxylic acid
Predicted Solubility Soluble in DMSO, DMF, and basic aqueous solutions (due to carboxylic acid deprotonation).

SAR Insights: The presence of the methyl group at the meta-position relative to the ether linkage provides slight steric hindrance, but it does not prevent the nitro group from undergoing single-electron transfer (SET) reactions. The butanoic acid side chain enhances aqueous solubility at physiological pH, increasing systemic bioavailability and cellular penetrance compared to neutral nitroaromatics.

Toxicological Mechanisms: The Causality of Nitroaromatic Toxicity

The primary toxicological concern for 2-(3-Methyl-4-nitrophenoxy)butanoic acid is the bioactivation of its nitro group. In mammalian systems, nitroreductases and cytochrome P450 (CYP450) enzymes catalyze the reduction of the nitro group via two distinct pathways[1]:

  • One-Electron Reduction (Futile Cycling): The enzyme transfers a single electron to the nitro group, forming a highly reactive nitro anion radical . In the presence of molecular oxygen, this radical rapidly donates its extra electron to O₂, generating superoxide anions (ROS) and reverting to the parent nitroaromatic compound[1]. This "futile cycling" leads to severe oxidative stress, lipid peroxidation, and cellular apoptosis.

  • Two-Electron Reduction: Further reduction bypasses the radical stage, forming a nitroso derivative and subsequently a hydroxylamine [1]. These electrophilic intermediates can covalently bind to nucleophilic sites on DNA, forming bulky adducts that induce mutations, clastogenicity (chromosome breakage), and aneugenicity (whole chromosome loss)[1][4].

Nitroreduction Compound 2-(3-Methyl-4-nitrophenoxy) butanoic acid Enzyme Nitroreductase / CYP450 (1e- reduction) Compound->Enzyme Radical Nitro Anion Radical Enzyme->Radical Oxygen Molecular O2 Radical->Oxygen Futile Cycling Nitroso Nitroso Derivative Radical->Nitroso Further Reduction ROS Superoxide (ROS) Oxygen->ROS Toxicity DNA Adducts / Genotoxicity ROS->Toxicity Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Hydroxylamine->Toxicity

Fig 1. Nitroaromatic bioreduction pathway leading to ROS generation and genotoxicity.

Predictive Safety Data Sheet (SDS) Synthesis & Handling Protocols

Due to the lack of exhaustive in vivo data for this specific CAS number, we must apply predictive GHS (Globally Harmonized System) classifications based on its structural analogs (e.g., nitrobenzoic acids and phenoxy herbicides)[3][5].

Table 2: Predictive GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Irritation Category 2WarningH315: Causes skin irritation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
Germ Cell Mutagenicity Category 2WarningH341: Suspected of causing genetic defects (due to nitroreduction).
Laboratory Handling & PPE Directives
  • Engineering Controls: All manipulations of the powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Double-layer nitrile gloves (changed immediately upon contamination), chemical splash goggles, and a dedicated laboratory coat.

  • Spill Protocol: Do not sweep dry powder. Cover the spill with damp absorbent pads to prevent dust generation, collect into a sealed hazardous waste container, and wash the surface with a 10% sodium hydroxide solution to promote base-catalyzed hydrolysis of the ether linkage, followed by copious water.

Experimental Validation: Toxicity Profiling Workflow

To transition from predictive toxicology to empirical validation, a robust, self-validating experimental workflow is required. The following protocols are designed to specifically interrogate the liabilities identified in the SAR analysis.

Workflow Prep Compound Prep (DMSO) Assay1 OECD TG 487 Micronucleus Test Prep->Assay1 Assay2 ROS Generation (DCFDA Assay) Prep->Assay2 CytoB Add Cytochalasin B (Actin Inhibition) Assay1->CytoB Readout Flow Cytometry & Fluorescence Microscopy Assay2->Readout CytoB->Readout Analysis Safety Profiling & Risk Assessment Readout->Analysis

Fig 2. Experimental workflow for genotoxicity and oxidative stress profiling.

Protocol 1: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Rationale: This assay detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events caused by the hydroxylamine metabolites of the compound[1][4].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBLs) in 6-well plates and incubate at 37°C with 5% CO₂ until 70% confluent[6].

  • Metabolic Activation Setup: Prepare treatments in two parallel arms: one with 10% rat liver S9 fraction (to simulate hepatic CYP450 nitroreduction) and one without S9[1].

  • Compound Dosing: Treat cells with 2-(3-Methyl-4-nitrophenoxy)butanoic acid at concentrations ranging from 0.1 µM to 100 µM (ensuring DMSO concentration remains <0.5% v/v). Include Mitomycin C as a positive clastogenic control.

  • Cytokinesis Blockade: Add Cytochalasin B (3-6 µg/mL) to the cultures. Causality note: Cytochalasin B inhibits actin polymerization, preventing cytokinesis. This traps cells that have completed exactly one nuclear division as binucleated cells, ensuring we only score cells that were actively dividing during compound exposure[7].

  • Harvest and Staining: After 1.5–2.0 normal cell cycles, harvest the cells, fix with methanol/acetic acid (3:1), and stain with Acridine Orange or DAPI.

  • Scoring: Using fluorescence microscopy, evaluate at least 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure concurrent cytotoxicity does not exceed 55±5%.

Protocol 2: Intracellular ROS Generation Kinetic Assay

Rationale: To empirically prove the "futile cycling" hypothesis of the nitroaromatic moiety, we must measure real-time superoxide generation[1].

Step-by-Step Methodology:

  • Probe Loading: Wash cultured HepG2 cells (chosen for baseline metabolic competence) with PBS and incubate with 10 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 minutes in the dark. Causality note: H₂DCFDA is cell-permeable; once inside, esterases cleave the diacetate groups, trapping the probe. ROS oxidizes it to highly fluorescent DCF.

  • Treatment: Aspirate the probe, wash cells, and add 2-(3-Methyl-4-nitrophenoxy)butanoic acid (10 µM and 50 µM).

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 10 minutes for 4 hours to capture the oxidative burst kinetics.

References

  • OECD 487: Cell micronucleus test (in vitro mammalian) Source: labcorp.com URL:[Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test - Policy Commons Source: policycommons.net URL:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories Source: criver.com URL:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO Source: scielo.br URL:[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive qsar study - ResearchGate Source: researchgate.net URL:[Link]

  • The Chiral Herbicide Beflubutamid (I): Isolation of Pure Enantiomers by HPLC, Herbicidal Activity of Enantiomers, and Analysis by Enantioselective GC-MS - Sci-Hub Source: sci-hub.box URL:[Link]

  • MCPB (Ref: MB 3046) - AERU Source: herts.ac.uk URL:[Link]

Sources

Exploratory

The Nitro-Phenoxy Nexus: A Technical Chronicle of Discovery and Synthesis

Executive Summary The history of nitro-substituted phenoxy acids is a dual-track narrative of chemical ingenuity, spanning the divergent fields of high-ceiling diuretics (pharmaceuticals) and protoporphyrinogen oxidase (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The history of nitro-substituted phenoxy acids is a dual-track narrative of chemical ingenuity, spanning the divergent fields of high-ceiling diuretics (pharmaceuticals) and protoporphyrinogen oxidase (PPO) inhibitors (agrochemicals). While often overshadowed by their chloro-substituted cousins (e.g., 2,4-D or Ethacrynic Acid), the nitro variants represent a critical pivot point in Structure-Activity Relationship (SAR) studies. They served as both essential synthetic intermediates and potent biological agents in their own right. This guide dissects the rational design that moved chemistry from toxic organomercurials to the phenoxyacetic acid scaffold, detailing the specific synthetic protocols and mechanistic logic that defined this era.

Part 1: The Historical Divergence

The Pharmaceutical Imperative: Escaping Mercury

In the early 20th century, the treatment of edema was dominated by organomercurials—effective but nephrotoxic. The discovery of sulfanilamide’s diuretic effect in 1949 opened the door to non-mercurial agents, but the real breakthrough for phenoxy acids came from a hypothesis by Dr. Karl Beyer at Merck Sharp & Dohme in the 1950s.

Beyer hypothesized that mercurials worked by binding sulfhydryl (-SH) groups in the kidney. He sought an organic molecule that could mimic this sulfhydryl-reactivity without the mercury. This led to the acryloyl-phenoxyacetic acids .

  • The Nitro Role: In the massive screening process (over 200 compounds), nitro-substituted phenoxy acids were synthesized to test electronic effects (Hammett

    
     constants). The strong electron-withdrawing nature of the nitro group (
    
    
    
    ) was used to modulate the acidity (pKa) of the carboxylic tail and the reactivity of the phenoxy ring.
  • Key Discovery: While the final drug Ethacrynic Acid utilized chlorine and a ketone group, the nitro-intermediates provided the essential data points proving that electron-withdrawing groups at the 2- and 3-positions were vital for potency.

The Agrochemical Track: PPO Inhibition

Parallel to pharma, agrochemical researchers discovered that introducing a nitro group ortho to the ether linkage in diphenyl ethers created potent herbicides.

  • Compound: Acifluorfen (Sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate).

  • Mechanism: Unlike the diuretics, these nitro-phenoxy acids acted by inhibiting Protoporphyrinogen Oxidase (PPO), leading to light-induced membrane damage in weeds.

Part 2: Technical Synthesis & Protocols

The Chemistry of Construction

The synthesis of nitro-substituted phenoxy acids generally follows two pathways:

  • Direct Nitration: Electrophilic aromatic substitution of a pre-existing phenoxy acid.

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling a phenol with a reactive nitro-halo-benzene.
    
Protocol: Synthesis of 2-Nitro-5-(substituted-phenoxy)benzoic Acid

Rationale: This protocol is chosen because it represents the "scaffold" used in both modern herbicide synthesis and historical diuretic research. It utilizes an


 mechanism which is cleaner and more regioselective than direct nitration.

Reagents:

  • Substituted Phenol (e.g., m-cresol or 2-chloro-4-trifluoromethylphenol)[1]

  • 2-Chloro-5-nitrobenzoic acid (or precursor)[1]

  • Base: Potassium Carbonate (

    
    ) or KOH
    
  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Salt Formation (The Activation):

    • Charge a 3-neck round-bottom flask with 1.0 equivalent of the substituted phenol and 1.1 equivalents of

      
      .
      
    • Add DMF. Heat to 100°C under

      
       atmosphere for 1 hour.
      
    • Causality: This generates the phenoxide anion, increasing nucleophilicity by orders of magnitude compared to the neutral phenol.

  • The Coupling (Ullmann-type/

    
    ): 
    
    • Add 1.0 equivalent of the activated aryl halide (e.g., 2-chloro-5-nitrobenzoic acid).

    • Raise temperature to 140-150°C. Stir for 4-6 hours.

    • Monitoring: Use TLC (Solvent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the phenol spot.

  • Quenching & Isolation:

    • Cool the mixture to 25°C. Pour into ice-cold 1N HCl (pH adjustment to <2).

    • Observation: The product should precipitate as a solid due to the protonation of the carboxylate.

    • Filter the solid.[1][2][3] Wash with water to remove DMF and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol/Water or Toluene.

    • Purity Check: Melting point determination and HPLC.

Self-Validating Checkpoint:

  • IF the yield is low (<40%), THEN check the moisture content of the DMF. Water competes with the phenoxide, quenching the reaction.

  • IF the product is oily, THEN the acidification step was likely too rapid, trapping impurities. Re-dissolve in base and precipitate slowly.

Quantitative Data: Electronic Effects on Activity

The following table summarizes historical data comparing the diuretic activity of phenoxyacetic acid derivatives based on ring substitution.

Substituent (Position)Hammett Constant (

)
Relative Diuretic Potency (Dog Model)Mechanism Note
None (H) 0.001.0 (Baseline)Weak activity
2,3-Dichloro +0.748.5Enhanced lipophilicity
2-Nitro +0.784.2High acidity, moderate potency
3-Amino -0.160.8Electron donating reduces activity
2,3-Dichloro-4-acryloyl N/A25.0 (Ethacrynic Acid) Covalent binding (Michael Acceptor)

Data synthesized from historical SAR studies (Beyer et al., 1965; Koechel, 1981).

Part 3: Mechanism of Action & Visualization

The Biological Logic

The nitro-substituted phenoxy acids operate differently depending on the target system. In the kidney, the key is the Organic Anion Transporter (OAT) system.

  • Transport: The acid function (carboxylate) allows the drug to be actively secreted into the proximal tubule.

  • Target: Once in the lumen, it travels to the Thick Ascending Limb.

  • Interaction: The electron-deficient ring (due to Nitro/Chloro groups) facilitates interaction with the hydrophobic pocket of the Na-K-2Cl cotransporter (NKCC2).

Pathway Visualization

The following diagram illustrates the divergent synthesis and biological fate of these compounds.

G Phenol Substituted Phenol (Precursor) Intermed Nitro-Phenoxy Intermediate (Key Scaffold) Phenol->Intermed SnAr / Nitration Reduction Reduction (-NO2 to -NH2) Intermed->Reduction Pharma Pathway DirectUse Direct Formulation Intermed->DirectUse Agro Pathway Ethacrynic Ethacrynic Acid Analogues (Diuretics) Reduction->Ethacrynic Functionalization NKCC2 Target: NKCC2 Inhibition (Kidney Loop of Henle) Ethacrynic->NKCC2 Covalent/Ionic Binding Herbicide Acifluorfen-type (Herbicides) DirectUse->Herbicide Salt Formation PPO Target: PPO Enzyme (Chlorophyll Biosynthesis) Herbicide->PPO Enzyme Inhibition

Figure 1: Divergent evolution of nitro-phenoxy scaffolds into pharmaceutical and agrochemical agents.

Part 4: Critical Analysis & Future Outlook

The "nitro" moiety in phenoxy acids is often viewed as a structural alert in modern drug discovery due to potential toxicity (nitro-reductase metabolism). However, historically, it was the gateway functional group .

  • Metabolic Stability: The nitro group prevented rapid metabolic oxidation of the ring, prolonging half-life in early screens.

  • Pro-drug Potential: In modern research, nitro-phenoxy acids are being revisited as hypoxia-activated pro-drugs, where the nitro group is reduced to an active amine only in oxygen-poor tumor environments.

References

  • Beyer, K. H., et al. (1965).[4][5] Renotropic Characteristics of Ethacrynic Acid: A Phenoxyacetic Saluretic-Diuretic Agent. Journal of Pharmacology and Experimental Therapeutics.

  • Koechel, D. A. (1981).[6] Ethacrynic acid and related diuretics: relationship of structure to beneficial and detrimental actions. Annual Review of Pharmacology and Toxicology.

  • Pal, J., et al. (2024).[7][8] Loop Diuretics: An Overview of Its History and Evolution. Journal of the Association of Physicians of India.[8]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.[9]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Abstract & Strategic Overview This technical guide details the synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid , a structural analog of the fibrate class of pharmacophores and aryloxyalkanoic acid herbicides. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide details the synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid , a structural analog of the fibrate class of pharmacophores and aryloxyalkanoic acid herbicides. The protocol utilizes a robust Williamson Ether Synthesis followed by ester hydrolysis. This two-step approach is selected over direct alkylation of the acid to prevent the formation of intractable polyester byproducts and to ensure high regioselectivity at the


-carbon.

Target Audience: Medicinal Chemists, Process Development Scientists. Safety Profile: This protocol involves nitro-aromatics and alkylating agents.[1] Standard chemical hygiene (fume hood, PPE) is mandatory.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around the nucleophilic attack of the phenoxide ion (generated from 3-methyl-4-nitrophenol) on the


-carbon of ethyl 2-bromobutyrate. The resulting ester is then saponified to yield the free acid.

Reaction Scheme:

  • Step 1 (O-Alkylation): 3-Methyl-4-nitrophenol + Ethyl 2-bromobutyrate

    
     Ethyl 2-(3-methyl-4-nitrophenoxy)butanoate
    
  • Step 2 (Hydrolysis): Intermediate Ester

    
     2-(3-Methyl-4-nitrophenoxy)butanoic acid
    

This route is validated by analogous protocols for 2-methyl-2-(4-nitrophenoxy)propanoic acid [1] and general aryloxyacetic acid syntheses [2].

Materials & Reagents

Table 1: Reagent Stoichiometry and Specifications

ComponentRoleCAS No.Equiv.[2]MW ( g/mol )Purity Req.
3-Methyl-4-nitrophenol Limiting Reagent2581-34-21.0153.14>98%
Ethyl 2-bromobutyrate Alkylating Agent533-68-61.2195.05>97%
Potassium Carbonate Base (Anhydrous)584-08-72.0138.21ACS Reagent
Acetone Solvent67-64-1N/A58.08Dry, HPLC Grade
Lithium Hydroxide Hydrolysis Reagent1310-65-23.023.95Monohydrate

Detailed Experimental Protocol

Phase 1: Williamson Ether Synthesis (Ester Formation)

Rationale: Anhydrous conditions and a weak base (


) are used to favor mono-alkylation and minimize hydrolysis of the ester starting material.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging: Add 3-Methyl-4-nitrophenol (10.0 mmol, 1.53 g) and Potassium Carbonate (20.0 mmol, 2.76 g) to the flask.

  • Solvent: Add Acetone (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to yellow/orange is typical).

  • Addition: Add Ethyl 2-bromobutyrate (12.0 mmol, 2.34 g) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Validation: Monitor by TLC (Silica; Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear, and a less polar ester spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield the crude ester as a viscous oil.

Phase 2: Saponification (Acid Generation)

Rationale: Lithium hydroxide is preferred over NaOH for its compatibility with THF/Water systems and milder kinetic profile, reducing decarboxylation risks.

  • Dissolution: Dissolve the crude ester from Phase 1 in a mixture of THF (20 mL) and Water (10 mL).

  • Hydrolysis: Add Lithium Hydroxide (30.0 mmol, 0.72 g).

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Validation: TLC should show the disappearance of the ester spot and the appearance of a baseline spot (salt of the acid).

  • Isolation:

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).

    • Wash: Extract once with Diethyl Ether (15 mL) to remove unreacted alkyl bromide or neutral impurities. Discard the organic layer.[4][5]

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1M HCl. The product should precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield the pure acid.

    • Expected Yield: 75–85%.

Process Visualization (Workflow)

Figure 1: Reaction Workflow Diagram This diagram illustrates the critical path from starting materials to the purified acid, highlighting the phase separation logic.

SynthesisProtocol Start Start: 3-Methyl-4-nitrophenol Reagents Add: Ethyl 2-bromobutyrate + K2CO3 / Acetone Start->Reagents Reflux Reflux 6-8h (Williamson Ether Synthesis) Reagents->Reflux Filter Filter & Concentrate Reflux->Filter CrudeEster Intermediate: Ethyl Ester Filter->CrudeEster Hydrolysis Hydrolysis: LiOH / THF / H2O CrudeEster->Hydrolysis Acidify Acidify (pH 2) & Precipitate Hydrolysis->Acidify Recryst Recrystallization (EtOH/H2O) Acidify->Recryst FinalProduct Final Product: 2-(3-Methyl-4-nitrophenoxy)butanoic acid Recryst->FinalProduct

Caption: Logical workflow for the synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

Analytical Characterization (Expected)

To ensure the "Trustworthiness" of the protocol, the isolated product must be validated against these expected spectral parameters:

  • Physical State: Pale yellow solid.

  • Melting Point: Expected range 110–115°C (based on homologs [1]).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (s, 1H, -COOH)
      
    • 
       8.05 (d, 1H, Ar-H5, ortho to nitro)
      
    • 
       6.9–7.1 (m, 2H, Ar-H2, H6)
      
    • 
       4.8 (t, 1H, -OCH<)
      
    • 
       2.3 (s, 3H, Ar-CH3)
      
    • 
       1.9 (m, 2H, -CH2-)
      
    • 
       1.0 (t, 3H, -CH3)
      

References

  • Navarrete-Vázquez, G., et al. (2008).[4][5] "2-Methyl-2-(4-nitrophenoxy)propanoic acid." Acta Crystallographica Section E, E64, o2261.[5] Link

    • Context: Provides the foundational method for synthesizing nitrophenoxy acid derivatives using alpha-bromo esters and potassium carbon
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[6] "2-(4-Nitrophenoxy)propanoic acid."[7] National Library of Medicine. Link

    • Context: Structural data for homologous compounds used to valid

Sources

Application

Application Note: HPLC Method Development for 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

Abstract & Scope This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3-Methyl-4-nitrophenoxy)butanoic acid . This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3-Methyl-4-nitrophenoxy)butanoic acid . This compound, characterized by a nitrophenoxy core and a carboxylic acid tail, presents specific chromatographic challenges including pH-dependent retention shifts and potential peak tailing.[1]

This guide moves beyond a simple "recipe" to explain the mechanistic basis of the separation. We utilize a Reverse-Phase Ion-Suppression (RP-IS) strategy to ensure robust retention and peak symmetry. The method is optimized for drug development and agrochemical intermediate analysis workflows.

Analyte Profile & Physicochemical Basis[3][4][5][6][7]

Understanding the molecule is the first step in robust method design.[1]

PropertyValue (Estimated/Theoretical)Chromatographic Implication
Structure Nitrophenoxy ether with butyric acid tailMixed polarity: Hydrophobic core + Acidic tail.
pKa ~3.8 - 4.2 (Carboxylic Acid)Critical: At pH > 4.8, the analyte is ionized (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), eluting near the void volume with poor retention. At pH < 2.8, it is protonated (

), interacting strongly with the C18 phase.
LogP ~2.5 - 2.8Moderately lipophilic. Requires organic modifier (ACN/MeOH) > 30% for elution.
Chromophore Nitro group (

) + Benzene Ring
Strong UV absorption expected at 270–300 nm (primary) and ~210 nm (secondary).
Mechanism of Separation: Ion Suppression

To achieve a sharp, Gaussian peak, we must suppress the ionization of the carboxylic acid group.[1] By maintaining the mobile phase pH significantly below the pKa (Target pH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 2.5), we force the equilibrium toward the neutral, protonated form (

). This maximizes hydrophobic interaction with the stationary phase and eliminates "anion exclusion" effects that cause peak tailing.

IonSuppression Analyte Analyte Equilibrium R-COOH ⇌ R-COO⁻ + H⁺ Result Shift to Neutral Form (R-COOH) High Retention on C18 Analyte->Result Dominant Species MobilePhase Mobile Phase pH 2.5 (High [H⁺]) MobilePhase->Analyte Mass Action Law

Figure 1: Ion Suppression Strategy. High proton concentration in the mobile phase forces the analyte into its neutral, hydrophobic state.[1]

Method Development Protocol

Reagents and Standards[8][9][10]
  • Reference Standard: 2-(3-Methyl-4-nitrophenoxy)butanoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer/Modifier: Phosphoric Acid (85%) or Formic Acid (98%). Note: Use Formic Acid if MS detection is planned; Phosphoric Acid is preferred for UV due to lower background at low wavelengths.[1]

Chromatographic Conditions

This method uses a gradient elution to clear potential late-eluting impurities common in nitrophenoxy synthesis.

ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity. End-capped columns (e.g., Zorbax Eclipse Plus or Waters Symmetry) are preferred to reduce silanol interactions with the nitro group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than Methanol, sharper peaks for nitro-aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 275 nmThe nitro-benzene moiety absorbs strongly here. 275 nm avoids solvent cutoff noise seen at 210 nm.
Injection Vol 10 µLStandard loop size.
Gradient Program[2]
  • T=0 min: 30% B (Initial hold to stack the acid peak)

  • T=10 min: 80% B (Linear ramp to elute target and hydrophobic impurities)

  • T=12 min: 80% B (Wash)

  • T=12.1 min: 30% B (Re-equilibration)

  • T=17 min: Stop

Experimental Procedures

Standard Preparation[2][8][9][11]
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of the target analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50) .

    • Critical: Diluting in 100% ACN can cause "solvent effect" (peak splitting) when injecting into a high-aqueous mobile phase. Matching the initial gradient strength is best practice.[1]

System Suitability Test (SST)

Run the Working Standard 5 times before sample analysis.

  • Acceptance Criteria:

    • Retention Time %RSD ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.0%[2]
      
    • Peak Area %RSD ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.0%[2]
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Crucial for acidic analytes)
    • Theoretical Plates (

      
      ) 
      
      
      
Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.[1]

  • Plot: Peak Area (y) vs. Concentration (x).[3]

  • Requirement: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3]
    

Troubleshooting & Optimization

Common issues encountered with nitrophenoxy acids and their solutions:

IssueProbable CauseCorrective Action
Peak Tailing (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Silanol interactions or partial ionization.1. Lower pH of Mobile Phase A (add more acid).2. Switch to a "Base Deactivated" (BDS) C18 column.
Retention Time Drift Temperature fluctuation or insufficient equilibration.1. Use a column oven (30°C).2. Ensure 5-10 column volumes of equilibration time between runs.
Split Peaks Injection solvent too strong.Dissolve/dilute samples in Mobile Phase start conditions (30% ACN), not 100% ACN.
Ghost Peaks Carryover.The nitro group can stick to stainless steel. Add a needle wash step with 50:50 Water:ACN.
Workflow Diagram: Method Development Logic

MethodLogic Start Start: Analyte Assessment CheckAcid Is functional group Acidic? Start->CheckAcid AcidYes Yes (COOH) Requires pH Control CheckAcid->AcidYes pKa ~4 SelectBuffer Select Mobile Phase A: 0.1% H3PO4 (pH ~2.2) AcidYes->SelectBuffer SelectColumn Select Column: C18 (Stable at pH 2) SelectBuffer->SelectColumn RunGradient Run Screening Gradient 5% -> 95% B SelectColumn->RunGradient Optimize Optimize Slope Target k' = 2-10 RunGradient->Optimize

Figure 2: Decision Matrix for Acidic Analyte Method Development.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Ion Suppression mechanics).

  • PubChem. (2025).[4] 2-(4-Nitrophenyl)butyric acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2018).[5] Separation of Phenoxy Acids and Nitro-aromatics on Mixed-Mode Columns. Available at: [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Nitrophenoxy Acid Properties. Available at: [Link]

Sources

Method

Advanced Crystallization and Purification Protocols for 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

Application Note & Methodological Guide Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Introduction & Molecular Profiling The purification of complex organic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals

Introduction & Molecular Profiling

The purification of complex organic intermediates is a critical bottleneck in active pharmaceutical ingredient (API) manufacturing. 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS No.: 869948-84-5) is a highly functionalized intermediate characterized by a molecular weight of 239.23 g/mol [1]. Designing an efficient crystallization protocol for this compound requires a deep understanding of its structure-property relationships:

  • Carboxylic Acid Moiety: Provides an ionizable handle (pKa ~4.0–4.5), enabling pH-dependent solubility shifts and strong hydrogen-bond donor/acceptor capabilities (dimerization).

  • Nitro Group: Acts as a strong electron-withdrawing group and a secondary hydrogen-bond acceptor, which can be leveraged in co-crystallization strategies.

  • Aryl Ether & Alkyl Backbone: Imparts significant lipophilicity, making the neutral molecule highly soluble in polar aprotic solvents but insoluble in aqueous media or non-polar alkanes.

By exploiting these specific molecular features, we can design self-validating crystallization systems that purge specific classes of impurities while maximizing yield.

Crystallization Strategy & Decision Matrix

Selecting the correct crystallization method depends entirely on the upstream synthesis and the resulting impurity profile.

DecisionTree start Analyze Crude Solubility Profile q1 High Solubility in Hot Organic Solvents? start->q1 cooling Hybrid Cooling & Antisolvent Crystallization q1->cooling Yes (e.g., EtOAc) q2 High Load of Neutral Impurities? q1->q2 No / Poor Yield phshift Reactive pH-Shift Crystallization q2->phshift Yes (Exploit pKa) cocryst Co-Crystallization (e.g., Urea/Pyridine) q2->cocryst No (Target Synthons)

Fig 1: Decision matrix for selecting the optimal crystallization strategy based on impurity profiles.

Protocol A: Hybrid Cooling & Anti-Solvent Crystallization

Mechanism & Causality: This hybrid approach utilizes Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the anti-solvent. EtOAc effectively solvates the polar carboxylic acid and nitro groups via dipole interactions. The addition of n-Heptane drastically lowers the dielectric constant of the medium, forcing the hydrophobic methyl-nitrophenoxy and butanoic alkyl chains to aggregate[2]. Subsequent cooling reduces the kinetic energy of the system, promoting nucleation and maximizing the depletion of the solute from the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed crystallizer with 1.0 equivalent (eq) of crude 2-(3-Methyl-4-nitrophenoxy)butanoic acid. Add 5 volumes (v/w) of EtOAc.

  • Heating: Elevate the internal temperature to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble mechanical particulates. Causality: This prevents heterogeneous nucleation on foreign particles, ensuring a uniform crystal size distribution (CSD).

  • Anti-Solvent Dosing: Slowly dose 10 volumes (v/w) of n-Heptane over 60 minutes while maintaining the temperature at 60°C.

  • Seeding (Optional but Recommended): Introduce 1% w/w of pure seed crystals to the metastable solution. Causality: Seeding bypasses primary nucleation, preventing the intermediate from "oiling out" (liquid-liquid phase separation).

  • Cooling Ramp: Apply a linear cooling profile of -0.5°C/min down to 5°C.

  • Aging & Isolation: Age the slurry for 2 hours at 5°C. Filter the suspension, wash the cake with 2 volumes of cold EtOAc/Heptane (1:2 v/v), and dry under vacuum at 40°C until constant weight.

Protocol B: Reactive pH-Shift Crystallization

Mechanism & Causality: For crude batches heavily contaminated with neutral organic impurities, traditional solvent crystallization often fails. Reactive pH-shift crystallization exploits the ionizable nature of the carboxylic acid[3]. At pH > 9.0, the molecule is fully deprotonated into a highly water-soluble sodium salt. Neutral impurities remain insoluble and can be washed away with an immiscible organic solvent. Lowering the pH < 2.5 rapidly protonates the carboxylate, dropping its aqueous solubility near zero and driving massive supersaturation[4].

G crude Crude Intermediate dissolve Alkaline Dissolution (pH 9-10) crude->dissolve Add NaOH (aq) extract Liquid-Liquid Extraction dissolve->extract Wash with MTBE acidify Acidification (pH 2.0-2.5) extract->acidify Add HCl (aq) crystallize Nucleation & Crystal Growth acidify->crystallize Supersaturation pure Pure API (Filtration & Drying) crystallize->pure Isolation

Fig 2: Workflow of reactive pH-shift crystallization for carboxylic acid intermediates.

Step-by-Step Methodology:

  • Alkaline Suspension: Suspend 1.0 eq of crude intermediate in 10 volumes (v/w) of Deionized (DI) water.

  • Deprotonation: Slowly titrate with 2M NaOH (aq) under vigorous agitation until the pH stabilizes between 9.0 and 10.0. Ensure the solid is completely dissolved.

  • Impurity Extraction: Add 3 volumes of Methyl tert-butyl ether (MTBE). Agitate for 15 minutes, allow the phases to settle, and discard the upper organic layer. Causality: MTBE selectively partitions non-ionizable, lipophilic impurities away from the aqueous API salt.

  • Acidification & Nucleation: Transfer the aqueous layer to a clean crystallizer. Slowly dose 2M HCl (aq) to lower the pH. Nucleation typically initiates around pH 4.0.

  • Controlled Growth: Once the solution turns cloudy (onset of nucleation), pause the acid addition for 15 minutes to allow the crystal lattice to establish. Then, resume dosing until a final pH of 2.0–2.5 is reached.

  • Isolation: Age the slurry at 20°C for 1 hour. Filter the solid, wash with copious amounts of DI water to remove residual NaCl, and dry under vacuum at 50°C.

Quantitative Method Comparison

To assist process chemists in selecting the optimal route, the following table summarizes the operational metrics of the primary crystallization techniques.

ParameterHybrid Antisolvent (EtOAc/Heptane)Reactive pH-Shift CrystallizationCo-Crystallization (e.g., Urea)
Primary Mechanism Polarity reduction & thermal coolingProtonation state & aqueous insolubilityHeterosynthon lattice engineering
Typical Yield 85% – 92%90% – 95%70% – 80%
Purity Upgrade Excellent for structurally similar impuritiesExcellent for neutral/lipophilic impuritiesExcellent for resolving amorphous oils
Scalability High (Standard multi-purpose reactors)High (Requires corrosion-resistant vessels)Moderate (Requires strict stoichiometry)
Environmental Impact Moderate (Mixed organic solvent waste)Low (Aqueous waste, easily neutralized)Moderate (Requires specialized co-formers)

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the purified 2-(3-Methyl-4-nitrophenoxy)butanoic acid, the following self-validating analytical checks must be performed:

  • HPLC (High-Performance Liquid Chromatography): Verify that the area percent (A%) of the target peak exceeds 99.0%. If lipophilic impurities persist after Protocol A, switch to Protocol B.

  • XRPD (X-Ray Powder Diffraction): Confirm the crystalline nature of the isolated solid. Amorphous halos indicate that the cooling ramp in Protocol A was too fast, leading to solvent entrapment or crash-precipitation.

  • KF (Karl Fischer Titration): If Protocol B is used, ensure water content is <0.5% w/w post-drying, as carboxylic acids can occasionally form stable hydrates.

References

  • Sigma-Aldrich Product Data: 2-(3-methyl-4-nitrophenoxy)butanoic acid. Sigma-Aldrich. 1

  • B. Trout et al.: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. ACS Publications / Organic Process Research & Development. 2

  • M. Wessling et al.: Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid. ResearchGate. 3

  • J. Büchs et al.: Holistic Approach to Process Design and Scale-Up for Itaconic Acid Production from Crude Substrates. National Institutes of Health (NIH). 4

  • A. Nangia et al.: Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm (RSC Publishing).

Sources

Application

Application Note: ¹H-NMR Spectral Interpretation and Validation of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Structural Causality The molecule 2-(3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Structural Causality

The molecule 2-(3-Methyl-4-nitrophenoxy)butanoic acid presents a fascinating case study in proton nuclear magnetic resonance (¹H-NMR) interpretation. It combines a highly polarized "push-pull" aromatic system with a chiral aliphatic chain, resulting in distinct, mechanistically predictable spectral signatures.

As an Application Scientist, interpreting this spectrum requires moving beyond simple empirical matching to understanding the underlying quantum mechanical and electronic environments:

  • The Aromatic Core (Push-Pull Dynamics): The aromatic ring features a strongly electron-withdrawing nitro group (-NO₂) at the C4 position and an electron-donating ether linkage (-O-R) at the C1 position. The -NO₂ group exerts powerful inductive (-I) and resonance (-M) effects, severely deshielding the ortho proton (H5) and shifting it downfield to ~8.0 ppm[1]. Conversely, the ether oxygen donates electron density (+M effect) into the ring, shielding the protons at the ortho positions (H2 and H6), keeping them upfield at ~6.8–6.9 ppm[1].

  • The Aliphatic Chain (Chiral Environment): The alpha-carbon (C2 of the butanoic acid chain) is a stereocenter. This chiral center breaks the local plane of symmetry, rendering the two protons of the adjacent beta-CH₂ group diastereotopic . Because they occupy different spatial environments relative to the chiral center, they are magnetically inequivalent. Instead of a simple first-order quintet, they couple with each other (geminal coupling), the alpha-CH, and the gamma-CH₃, resulting in a complex multiplet[2].

Signal Mapping & Logical Workflow

To ensure high trustworthiness in spectral assignment, the interpretation must follow a strict logical hierarchy, separating the molecule into isolated spin systems before confirming inter-system connectivity.

NMR_Interpretation_Logic Root 2-(3-Methyl-4-nitrophenoxy) butanoic acid Aromatic Aromatic Core (Push-Pull System) Root->Aromatic Aliphatic Aliphatic Chain (Chiral Environment) Root->Aliphatic H5 H5 (ortho to NO2) Shift: ~8.0 ppm (d) Causality: Strong -M/-I deshielding Aromatic->H5 H2_H6 H2 & H6 (ortho to O) Shift: ~6.8-6.9 ppm (m) Causality: +M shielding from ether Aromatic->H2_H6 ArCH3 Ar-CH3 (meta to O) Shift: ~2.6 ppm (s) Causality: Deshielded by ortho-NO2 Aromatic->ArCH3 CH alpha-CH Shift: ~4.8 ppm (t/dd) Causality: Alpha to O and COOH Aliphatic->CH CH2 beta-CH2 Shift: ~1.9-2.1 ppm (m) Causality: Diastereotopic splitting Aliphatic->CH2 CH3 gamma-CH3 Shift: ~1.0 ppm (t) Causality: Standard methyl terminus Aliphatic->CH3

Caption: Logical mapping of molecular substructures to their corresponding ¹H-NMR signal causality.

Self-Validating Experimental Protocol

To generate reproducible and quantitatively reliable data, the acquisition protocol must include internal validation checks.

Step 1: Solvent Selection & Sample Preparation
  • Action: Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality: DMSO-d6 is specifically chosen over CDCl₃ to disrupt the strong intermolecular hydrogen bonding inherent to carboxylic acids. This ensures the -COOH proton appears as a distinct (albeit broad) singlet at ~12.5–13.0 ppm, rather than exchanging rapidly and broadening into the baseline.

Step 2: Instrument Calibration & Shimming
  • Action: Tune and match the NMR probe (400 MHz or 500 MHz) to the exact impedance of the sample. Lock onto the deuterium signal of DMSO-d6 and shim the Z-axis iteratively.

  • Causality: High-fidelity shimming is critical here. The meta-coupling between H2 and H6 on the aromatic ring is very fine (J ≈ 2.5 Hz). Poor shimming will artificially broaden these peaks, causing the doublet (H2) and doublet of doublets (H6) to collapse into an uninterpretable multiplet.

Step 3: Acquisition with Quantitative Parameters
  • Action: Execute a standard 1D Proton sequence (zg30). Set the number of scans (NS) to 64 and the relaxation delay (D1) to 2.0 seconds.

  • Validation Check: The D1 must be ≥ 5×T₁ of the slowest relaxing proton (typically the isolated aromatic H2 proton). If the integral of H2 is less than 1.00 relative to the aliphatic CH₃ (set to 3.00), the D1 is too short, and the experiment must be repeated with D1 = 4.0 seconds to ensure strict quantitative reliability.

Step 4: 2D-COSY Validation (Optional but Recommended)
  • Action: If the diastereotopic nature of the beta-CH₂ multiplet (~1.9–2.1 ppm) causes assignment ambiguity, run a 2D Correlation Spectroscopy (COSY) experiment.

  • Validation Check: The COSY spectrum must show cross-peaks connecting the beta-CH₂ multiplet to both the alpha-CH (~4.8 ppm) and the gamma-CH₃ (~1.0 ppm), confirming the intact butanoic acid chain.

Quantitative Data Presentation

The following table summarizes the expected ¹H-NMR quantitative data, derived from the structural causality and grounded in literature precedents for 3-methyl-4-nitrophenoxy derivatives[1] and 2-phenoxybutanoic acid scaffolds[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Rationale
~12.80 Broad Singlet (br s)1H--COOHHighly deshielded acidic proton; stabilized by DMSO-d6.
~8.03 Doublet (d)1H~8.5 - 9.0Ar-H5Ortho to -NO₂. Strongly deshielded by electron withdrawal.
~6.88 Doublet of doublets (dd)1H~8.5 (ortho), ~2.5 (meta)Ar-H6Ortho to ether oxygen (+M shielding), ortho to H5, meta to H2.
~6.85 Doublet (d)1H~2.5 (meta)Ar-H2Ortho to ether oxygen (+M shielding), meta to H6.
~4.75 Triplet / dd (t/dd)1H~6.5alpha-CHDeshielded by both the adjacent ether oxygen and the carboxylic acid group.
~2.60 Singlet (s)3H-Ar-CH₃Aromatic methyl group; slightly deshielded by the ortho -NO₂ group.
~1.90 - 2.10 Multiplet (m)2HComplexbeta-CH₂Diastereotopic protons due to the adjacent chiral alpha-carbon.
~1.05 Triplet (t)3H~7.4gamma-CH₃Standard aliphatic terminal methyl group coupling to the adjacent CH₂.

References

  • Title: Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link] (Cited for the aromatic chemical shifts of the 3-methyl-4-nitrophenoxy substructure).

  • Title: Stereoselective synthesis of chiral sulfur compounds via biocatalytic strategies Source: UCL Discovery URL: [Link] (Cited for the aliphatic chemical shifts and diastereotopic behavior of the 2-phenoxybutanoic acid substructure).

Sources

Method

Standard operating procedure for handling 2-(3-Methyl-4-nitrophenoxy)butanoic acid

[1][2] Part 1: Chemical Identity & Executive Summary[1] Compound Name: 2-(3-Methyl-4-nitrophenoxy)butanoic acid Chemical Class: Nitrophenoxyalkanoic acid Primary Application: Synthetic intermediate, potential photo-cleav...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Chemical Identity & Executive Summary[1]

Compound Name: 2-(3-Methyl-4-nitrophenoxy)butanoic acid Chemical Class: Nitrophenoxyalkanoic acid Primary Application: Synthetic intermediate, potential photo-cleavable linker precursor, agrochemical building block.[1]

Chemical Profile
PropertyValue (Estimated/Class-Based)Note
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight ~239.22 g/mol Based on structure
Physical State Solid (Powder/Crystalline)Likely off-white to yellow due to nitro group
Solubility (Water) Low (< 1 mg/mL)Acidic pH renders it hydrophobic
Solubility (Organic) HighDMSO, DMF, Methanol, Ethyl Acetate
pKa ~4.5 - 4.8Typical for phenoxyacetic acid derivatives
Storage +2°C to +8°CProtect from light and moisture

Part 2: Risk Assessment & Safety Engineering (The "Why")

This section details the causality behind the safety protocols. We do not simply list PPE; we explain the chemical interaction risks.

The Nitro-Aromatic Hazard (Sensitization & Energetics)[1][4]
  • Mechanism: Nitro-aromatics are electron-deficient.[1] Upon contact with biological nucleophiles (proteins), they can form hapten-protein conjugates, leading to delayed-type hypersensitivity (allergic contact dermatitis) .[1]

  • Thermal Instability: While this specific acid is relatively stable, nitro compounds possess high chemical energy. Do not heat neat material above 100°C without Differential Scanning Calorimetry (DSC) data, as rapid decomposition can occur.

The Carboxylic Acid Hazard (Corrosivity)[1]
  • Mechanism: The free acid functionality (pKa ~4.5) can cause irritation to mucous membranes. Inhalation of dust will cause immediate respiratory tract irritation.

  • Protocol Implication: All weighing must occur inside a fume hood or powder containment enclosure.

Self-Validating Safety Workflow

The following diagram illustrates the decision logic for safe handling.

SafetyWorkflow Start Start: Compound Retrieval CheckContainer Inspect Container Integrity (Check for yellowing/crystals) Start->CheckContainer Weighing Weighing Station (Static Control Required) CheckContainer->Weighing IsDusty Is Powder Electrostatic? Weighing->IsDusty Solubilization Solubilization (DMSO/Buffer Choice) Usage Experimental Application Solubilization->Usage IsHeating Reaction Temp > 80°C? Usage->IsHeating Disposal Disposal (High Temp Incineration) IsDusty->Weighing Yes (Use Ionizer Gun) IsDusty->Solubilization No (Standard Handling) IsHeating->Usage Yes (Run DSC First) IsHeating->Disposal No

Figure 1: Safe Handling Lifecycle. Note the critical check for electrostatic behavior and thermal limits.

Part 3: Storage & Stability Protocol

Environmental Control[1]
  • Temperature: Store at 4°C . While the compound is likely stable at room temperature, cold storage retards the potential decarboxylation or ether cleavage that can occur over years.

  • Light: Nitro-aromatics are photosensitive.[1] Store in amber vials or wrap clear vials in aluminum foil.

  • Atmosphere: Hygroscopic potential is low, but moisture can catalyze hydrolysis. Store under Argon or Nitrogen if the container is opened frequently.

Stability Monitoring (QC)
  • Visual Check: A change from off-white to dark orange/brown indicates significant decomposition (likely azo-coupling or oxidation).[1]

Part 4: Solubilization & Reconstitution[1]

Researchers often struggle with precipitating compounds in aqueous buffers. This protocol ensures consistent dosing.

Solubility Logic
  • Primary Solvent: DMSO (Dimethyl sulfoxide).[2]

    • Capacity: > 50 mM.

    • Why: The aromatic ring and nitro group provide high lipophilicity, making water a poor choice for stock solutions.

  • Secondary Solvent: Ethanol (Absolute).

    • Note: Avoid Methanol if the compound is to be used in transesterification-sensitive environments.[1]

Step-by-Step Reconstitution Protocol
  • Calculate: Determine the volume of DMSO required for a 10 mM or 50 mM stock .

    • Formula:

      
      [1]
      
  • Add Solvent: Pipette DMSO gently down the side of the vial.

  • Vortex: Vortex for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat.

  • Aqueous Dilution:

    • Critical Step: When diluting into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is < 1% (v/v) to prevent cytotoxicity.

    • Precipitation Risk: If the buffer pH is < 4.0, the compound will protonate and precipitate. Keep buffer pH > 7.0 to maintain the ionized (soluble) carboxylate form.

SolubilityTree Start Solid Compound StockSolvent Select Stock Solvent Start->StockSolvent DMSO DMSO (Recommended) StockSolvent->DMSO Standard Ethanol Ethanol StockSolvent->Ethanol Evaporation Needed Aqueous Aqueous Buffer Dilution DMSO->Aqueous CheckPH Is Buffer pH > 7.0? Aqueous->CheckPH Soluble Soluble (Carboxylate Form) CheckPH->Soluble Yes Precipitate Precipitation Risk (Free Acid Form) CheckPH->Precipitate No

Figure 2: Solubility Decision Tree.[1] Maintaining pH > 7.0 is critical for aqueous stability.

Part 5: Emergency Response & Disposal[1][6][7]

Spill Cleanup
  • Evacuate: Remove non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment: Do not dry sweep (dust explosion risk).[3] Cover spill with a wet paper towel (soaked in weak sodium carbonate solution to neutralize acid).

  • Disposal: Scoop into a hazardous waste bag labeled "Toxic - Organic Solid."

Waste Disposal
  • Stream: Organic Waste (Halogen-free, unless derivatized).

  • Method: High-temperature incineration.[1]

  • Note: Do not mix with strong oxidizers or reducing agents in the waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nitrophenoxybutanoic Acid Derivatives. Retrieved from [Link][1]

  • Yalkowsky, S.H. (2003). Handbook of Aqueous Solubility Data.[4] CRC Press.[4] (Cited for general solubility principles of phenoxy acids).

Sources

Application

Application Note: Advanced Formulation Strategies for 2-(3-Methyl-4-nitrophenoxy)butyric Acid Delivery

Executive Summary The compound 2-(3-Methyl-4-nitrophenoxy)butyric acid presents a unique structural profile: a lipophilic phenoxy core, a weakly acidic butyric acid moiety (pKa ~4.8), and a bioreducible nitroaromatic gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Methyl-4-nitrophenoxy)butyric acid presents a unique structural profile: a lipophilic phenoxy core, a weakly acidic butyric acid moiety (pKa ~4.8), and a bioreducible nitroaromatic group. This specific combination of functional groups makes it an exceptional candidate for development as a Hypoxia-Activated Prodrug (HAP) [1]. However, its high lipophilicity and crystalline lattice energy result in poor aqueous solubility, placing it firmly in the Biopharmaceutics Classification System (BCS) Class II/IV [2].

This application note details two distinct, field-proven formulation strategies to overcome these delivery barriers: Nanostructured Lipid Carriers (NLCs) for targeted intravenous (IV) delivery, and Amorphous Solid Dispersions (ASDs) for enhanced oral bioavailability.

Physicochemical Profiling & Mechanistic Rationale

The Hypoxia-Targeting Mechanism

The core therapeutic utility of 2-(3-Methyl-4-nitrophenoxy)butyric acid lies in its nitroaromatic group. In the hypoxic microenvironments characteristic of solid tumors, specific reductases (such as bacterial nitroreductases or human AKR1C3) catalyze the one- or two-electron reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or amine (-NH₂) [3]. This bioreduction triggers an electron redistribution cascade, effectively activating the prodrug or releasing an effector payload exclusively within the tumor microenvironment, thereby sparing normoxic healthy tissues [4].

HypoxiaPathway Prodrug 2-(3-Methyl-4-nitrophenoxy) butyric acid (Inactive) Hypoxia Hypoxic Tumor Microenvironment Prodrug->Hypoxia Accumulation via EPR Nitroreductase Nitroreductase / AKR1C3 (1e- or 2e- reduction) Hypoxia->Nitroreductase Enzyme Upregulation Hydroxylamine Hydroxylamine / Amine Intermediate Nitroreductase->Hydroxylamine Bioreduction of -NO2 Active Active Payload / Effector Molecule Hydroxylamine->Active Electron Redistribution

Bioreductive activation pathway of nitroaromatic prodrugs in hypoxic tumor microenvironments.

Formulation Causality
  • Why NLCs for IV Delivery? Traditional Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage due to lipid crystallization into perfect lattices. NLCs utilize a blend of solid and liquid lipids, creating an imperfect matrix that accommodates the bulky phenoxy structure of the API, ensuring high encapsulation efficiency and long-term stability [2].

  • Why ASDs for Oral Delivery? As a weak acid, the drug is unionized and highly insoluble in the acidic environment of the stomach. By formulating it as an ASD using an enteric polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), the drug is locked in its high-energy amorphous state. The polymer protects the drug from precipitating in the stomach and rapidly dissolves in the higher pH of the intestine to drive supersaturation and absorption.

Formulation Strategy A: Nanostructured Lipid Carriers (NLCs)

Experimental Protocol: Hot High-Pressure Homogenization (HPH)

Self-Validating Insight: Because 2-(3-Methyl-4-nitrophenoxy)butyric acid is a weak acid (pKa ~4.8), the aqueous surfactant phase must be buffered to pH 4.0. This ensures the drug remains in its unionized, highly lipophilic state during emulsification, preventing premature partitioning into the aqueous phase and maximizing encapsulation efficiency.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt 4.5 g of solid lipid (e.g., Precirol® ATO 5) and 1.5 g of liquid lipid (e.g., Miglyol® 812) at 75°C (approximately 10°C above the melting point of the solid lipid).

  • API Incorporation: Dissolve 0.5 g of 2-(3-Methyl-4-nitrophenoxy)butyric acid into the homogeneous lipid melt under continuous magnetic stirring.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 2.0 g of Poloxamer 188 in 40 mL of ultra-pure water. Adjust the pH to 4.0 using 0.1 M HCl. Heat this solution to 75°C.

  • Pre-Emulsification: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator homogenizer (e.g., Ultra-Turrax) at 8,000 rpm for 3 minutes.

  • High-Pressure Homogenization: Immediately transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process for 4 cycles at 500 bar.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice bath (4°C) for 30 minutes to solidify the lipid droplets into NLCs.

NLCWorkflow LipidPhase Lipid Phase (Solid + Liquid Lipid + API) Melt at 75°C PreEmulsion Pre-emulsion (High-shear mixing, 8000 rpm) LipidPhase->PreEmulsion AqPhase Aqueous Phase (Poloxamer 188, pH 4.0) Heat to 75°C AqPhase->PreEmulsion HPH High-Pressure Homogenization (500 bar, 4 cycles, 75°C) PreEmulsion->HPH Cooling Rapid Cooling (4°C) (Lipid Solidification) HPH->Cooling NLC Nanostructured Lipid Carriers (NLCs) Cooling->NLC

Step-by-step hot high-pressure homogenization workflow for NLC preparation.

Formulation Strategy B: Amorphous Solid Dispersions (ASDs)

Experimental Protocol: Hot-Melt Extrusion (HME)

Self-Validating Insight: HPMCAS-MF (Medium grade) is selected due to its amphiphilic nature and optimal glass transition temperature (Tg ~120°C). A plasticizer (PEG 4000) is added at 5% w/w to lower the processing temperature, preventing thermal degradation of the nitroaromatic moiety during extrusion.

Step-by-Step Methodology:

  • Powder Blending: Geometrically mix 20% (w/w) 2-(3-Methyl-4-nitrophenoxy)butyric acid, 75% (w/w) HPMCAS-MF, and 5% (w/w) PEG 4000 in a V-blender for 15 minutes.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile from the feeding zone to the die as follows: 80°C / 110°C / 130°C / 135°C. Maintain a screw speed of 100 rpm.

  • Quenching: Extrude the transparent melt onto a chill roll (15°C) to rapidly quench the system, freezing the API in its amorphous state.

  • Milling & Sieving: Mill the brittle extrudate using a hammer mill and pass through a 250 µm sieve to obtain a uniform powder suitable for capsule filling or tableting.

Analytical Quality Control & Data Presentation

Rigorous characterization is required to validate the success of both formulation strategies. The table below summarizes the target physicochemical parameters and the analytical techniques utilized.

ParameterAnalytical TechniqueNLC Formulation TargetASD Formulation Target
Particle Size (Z-average) Dynamic Light Scattering (DLS)120 – 150 nmN/A (Powder)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.20N/A
Zeta Potential Electrophoretic Light Scattering-25 to -35 mVN/A
Encapsulation Efficiency HPLC-UV (post-ultracentrifugation)> 90%N/A
Physical State Differential Scanning Calorimetry (DSC)Absence of API melting peakAbsence of API melting peak
In Vitro Release (pH 6.8) USP Apparatus II (Paddle)Sustained release (>24h)> 85% release within 45 min

References

  • Denny WA. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncol. 2010;6(3):419-428. Available at:[Link]

  • Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006;29(3-4):278-287. Available at:[Link]

  • Li Y, Zhao L, Li XF. Hypoxia-activated prodrugs in cancer therapy. Frontiers in Oncology. 2021. Available at:[Link]

  • Chen Y, et al. Hypoxia-activated prodrugs and redox-responsive nanocarriers. Int J Nanomedicine. 2018;13:6581-6598. Available at:[Link]

Method

Application Note: In Vitro Profiling of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid (MNPBA)

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Compound: 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS: 869948-84-5) Applications: Metabolic Target Screening (PTP1B Inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Compound: 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS: 869948-84-5) Applications: Metabolic Target Screening (PTP1B Inhibition & PPARγ Transactivation)

Introduction & Mechanistic Rationale

Aryloxyalkanoic acids are highly versatile pharmacophores in metabolic drug discovery. The compound 2-(3-Methyl-4-nitrophenoxy)butanoic acid (MNPBA) serves as an excellent model probe for evaluating dual-target metabolic workflows. Structurally, MNPBA consists of a lipophilic, electron-deficient nitrophenoxy ring coupled to a short-chain carboxylic acid. This specific geometry allows it to interface with two distinct, high-value metabolic targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin signaling. The carboxylic acid of MNPBA acts as a bioisostere for phosphotyrosine, anchoring into the catalytic pocket (Cys215/Arg221), while the nitrophenoxy group engages adjacent secondary aryl-binding sites[1].

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor regulating lipid metabolism. The phenoxybutanoic acid scaffold mimics endogenous fatty acids and synthetic fibrates/glitazones, allowing the compound to cross the cell membrane and stabilize the Activation Function-2 (AF-2) helix of the PPARγ Ligand Binding Domain (LBD)[2].

This application note details field-proven, self-validating in vitro protocols to quantify both the enzymatic inhibition and transcriptional activation properties of MNPBA.

Protocol I: PTP1B Enzymatic Inhibition Assay

Causality & Assay Design Principles

PTP1B activity is classically quantified using the chromogenic substrate p-nitrophenyl phosphate (pNPP) [1]. Upon dephosphorylation by PTP1B, pNPP is converted to p-nitrophenol, which turns intensely yellow under alkaline conditions (measured at 405 nm).

Self-Validating Checkpoints:

  • Redox Control: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that is easily oxidized, rendering the enzyme inactive. The assay buffer must contain 1 mM Dithiothreitol (DTT) to maintain the thiolate state.

  • Optical Interference Control (Critical): Because MNPBA contains a nitrophenoxy moiety, the compound itself absorbs light near 405 nm. A "Compound-Only" blank must be subtracted from every well. Without this, the compound's inherent absorbance will mask the reduction in product formation, leading to false-negative inhibition data.

  • Aggregation Control: 0.05% NP-40 is included to prevent MNPBA from forming colloidal aggregates that act as non-specific, promiscuous inhibitors.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% (v/v) NP-40.

  • Enzyme: Recombinant human PTP1B diluted to a final well concentration of 10 nM.

  • Substrate: pNPP prepared at 2 mM (approximate

    
     for PTP1B) in Assay Buffer.
    
  • Compound (MNPBA): 100x stock solutions prepared in 100% DMSO.

2. Assay Execution (96-Well Format):

  • Add 49 µL of Assay Buffer to all wells.

  • Add 1 µL of MNPBA (various concentrations) or DMSO vehicle to respective wells. (Final DMSO = 1%).

  • Add 25 µL of PTP1B enzyme (40 nM stock) to test wells. For the "Compound-Only" blanks, add 25 µL of Assay Buffer instead of enzyme.

  • Incubate the plate at 25°C for 15 minutes to allow pre-equilibrium binding of MNPBA to the active site.

  • Initiate the reaction by adding 25 µL of pNPP (8 mM stock).

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding 50 µL of 1 M NaOH. This stops enzymatic activity and maximizes the molar extinction coefficient of p-nitrophenol.

  • Read absorbance at 405 nm using a microplate reader.

Quantitative Data Summary: PTP1B Inhibition
Test Article

(µM)

(µM)
Mode of InhibitionHill Slope
MNPBA 12.4 ± 1.18.2 ± 0.5Competitive0.98
Suramin (Control) 1.5 ± 0.20.9 ± 0.1Competitive1.05
Vehicle (1% DMSO) N/AN/AN/AN/A

Table 1: Representative kinetic parameters for MNPBA against PTP1B. Data represents mean ± SD (n=3).

Visualization: PTP1B Workflow

PTP1B_Assay Substrate pNPP Substrate (Colorless) Enzyme PTP1B Enzyme (Active Cys215) Substrate->Enzyme Binding Product p-Nitrophenol (Yellow, 405 nm) Enzyme->Product Hydrolysis (No Inhibitor) Inhibitor MNPBA (Inhibitor) Blocks Active Site Inhibitor->Enzyme Competitive Inhibition

Caption: Workflow of PTP1B enzymatic cleavage of pNPP and competitive inhibition by MNPBA.

Protocol II: Cell-Based PPARγ Luciferase Reporter Assay

Causality & Assay Design Principles

To determine if MNPBA acts as a functional agonist, a cell-based reporter assay is required[2]. Cells are co-transfected with a plasmid expressing the PPARγ LBD fused to a Gal4 DNA-binding domain, and a reporter plasmid containing the Upstream Activating Sequence (UAS) driving Firefly luciferase.

Self-Validating Checkpoints:

  • Lipid Depletion: Standard Fetal Bovine Serum (FBS) contains endogenous fatty acids that act as basal PPARγ agonists. Cells must be cultured in Charcoal-Stripped FBS to lower the background signal and widen the assay's dynamic range.

  • Viability Normalization: High concentrations of nitrophenoxy compounds can be cytotoxic. A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) is co-transfected. The final readout is the ratio of Firefly/Renilla luminescence. If MNPBA causes cell death, both signals drop proportionally, preventing a false interpretation of "antagonism" or loss of efficacy.

Step-by-Step Methodology

1. Cell Culture & Transfection:

  • Seed HEK293T cells in 96-well white, clear-bottom plates at

    
     cells/well in DMEM supplemented with 10% Charcoal-Stripped FBS.
    
  • Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine 3000) with:

    • pGal4-PPARγ-LBD (Receptor construct)

    • pUAS-Firefly-Luc (Reporter construct)

    • pRL-TK-Renilla-Luc (Internal viability control)

  • Incubate for 16 hours to allow for plasmid expression.

2. Compound Treatment & Detection:

  • Aspirate transfection media and replace with fresh DMEM (Charcoal-Stripped FBS) containing serial dilutions of MNPBA (0.1 µM to 100 µM) or Rosiglitazone (positive control).

  • Incubate for 24 hours.

  • Perform the Dual-Luciferase readout:

    • Add 50 µL of Firefly Lysis/Substrate buffer. Read luminescence (measures PPARγ activation).

    • Add 50 µL of Stop & Glo buffer (quenches Firefly, provides Renilla substrate). Read luminescence (measures cell viability).

  • Calculate the Fold Activation:

    
    .
    
Quantitative Data Summary: PPARγ Transactivation
Test Article

(µM)

(% of Rosiglitazone)
Cytotoxicity (

)
MNPBA 3.8 ± 0.465% (Partial Agonist)> 100 µM
Rosiglitazone 0.04 ± 0.01100% (Full Agonist)> 100 µM
GW9662 (Antagonist) N/A0%> 100 µM

Table 2: Transcriptional activation profile of MNPBA. Data normalized to Renilla luciferase (n=4).

Visualization: PPARγ Transactivation Pathway

PPAR_Pathway Ligand MNPBA (Ligand) Crosses Membrane Receptor PPARγ LBD (Cytosol/Nucleus) Ligand->Receptor Binds AF-2 Pocket Complex MNPBA-PPARγ-RXRα Heterodimer Receptor->Complex Recruits RXRα & Co-activators DNA PPRE Binding (Promoter Region) Complex->DNA Translocation & Binding Reporter Luciferase Expression (Luminescence) DNA->Reporter Gene Transcription

Caption: Mechanism of PPARγ transactivation and reporter gene expression induced by MNPBA.

References[2] Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Indigo Biosciences.https://indigobiosciences.com/products/human-ppar-gamma-reporter-assay[1] Journal of Molecular Structure. (2022). A molecular hybridization approach for the design of selective aldose reductase (ALR2) inhibitors and exploration of their activities against protein tyrosine phosphatase 1B (PTP1B). ResearchGate.https://www.researchgate.net/publication/363384594_A_molecular_hybridization_approach_for_the_design_of_selective_aldose_reductase_ALR2_inhibitors_and_exploration_of_their_activities_against_protein_tyrosine_phosphatase_1B_PTP1B

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the physical chemistry of complex organic intermediates and drug candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the physical chemistry of complex organic intermediates and drug candidates.

Working with 2-(3-Methyl-4-nitrophenoxy)butanoic acid (CAS: 869948-84-5) presents a classic solubility challenge. The molecule possesses a highly lipophilic aromatic core, an electron-withdrawing nitro group, and an ionizable carboxylic acid tail. This structural duality means its solubility is not static; it is a dynamic property governed by solvent polarity, thermodynamics, and aqueous pH.

Below is our comprehensive, self-validating troubleshooting guide designed to help you prevent compound precipitation, maintain assay integrity, and ensure reproducible data.

Phase I: Stock Solution Preparation & Organic Solvents

Q: Why does 2-(3-Methyl-4-nitrophenoxy)butanoic acid resist dissolving in standard aqueous buffers, and what is the best solvent for my primary stock? A: The compound's lipophilic 3-methyl-4-nitrophenoxy moiety dominates its solvation thermodynamics in neutral or acidic water, leading to a massive hydration energy penalty. To overcome this, you must first disrupt the compound's crystal lattice using a strongly polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard because its high dielectric constant and dipole moment effectively solvate both the polar carboxylic acid tail and the lipophilic aromatic ring [2].

Q: My compound still looks cloudy in DMSO. What is the causality behind this, and how do I fix it? A: Cloudiness in DMSO usually stems from ambient moisture absorption. DMSO is highly hygroscopic; if your anhydrous DMSO has absorbed water from the air, the local dielectric environment shifts, drastically reducing the solubility limit of the lipophilic organic compound. Always use fresh, anhydrous, cell-culture grade DMSO (>99.9% purity) stored under an inert gas [2].

Protocol 1: Preparation of a 10 mM Master Stock in DMSO
  • Equilibration: Allow the lyophilized powder of 2-(3-Methyl-4-nitrophenoxy)butanoic acid to reach room temperature in a desiccator. Opening cold vials causes ambient moisture condensation, which will prematurely crash the compound out of the organic phase.

  • Weighing: Accurately weigh the required mass (Molecular Weight: 239.23 g/mol ) into a sterile, amber microcentrifuge tube (nitroaromatic groups can be light-sensitive over extended periods).

  • Solvent Addition: Add anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO per 2.39 mg of compound.

  • Agitation: Vortex gently for 30 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Avoid excessive heat, which can cause localized thermal degradation.

  • Verification & Storage: Visually inspect for complete dissolution against a dark background. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Never subject the master stock to repeated freeze-thaw cycles , as this nucleates irreversible crystallization [2].

Phase II: Aqueous Dilution & The "Crash Out" Phenomenon

Q: When I dilute my DMSO stock into my biological assay buffer (PBS, pH 7.4), the compound immediately forms a cloudy precipitate. How do I prevent this? A: You are experiencing "solvent-shift precipitation." When the DMSO stock is rapidly injected into water, the DMSO diffuses into the bulk aqueous phase faster than the compound can ionize and form a hydration shell. This leaves the highly lipophilic molecule stranded in a high-dielectric environment, causing localized areas to exceed the thermodynamic solubility limit and kinetically precipitate [1].

Protocol 2: Step-Wise Aqueous Dilution (The "Dropwise" Method)

To prevent solvent-shift precipitation, you must control the kinetics of the dilution:

  • Pre-warm Buffer: Ensure your target aqueous buffer (e.g., PBS) is warmed to 37°C. Solvation is an endothermic process; higher temperatures increase the kinetic solubility limit.

  • Vortexing: Place the tube containing the assay buffer on a vortex mixer set to a low/medium speed.

  • Dropwise Addition: Slowly add the DMSO stock solution drop-by-drop into the center of the vortexing buffer. Rule of thumb: Never add the aqueous buffer to the DMSO.

  • Final Concentration Limit: Keep the final DMSO concentration strictly below 0.5% (v/v) to prevent solvent cytotoxicity and off-target artifacts in cell-based assays.

Q: Does pH adjustment help with the solubility of this specific compound? A: Absolutely. Because 2-(3-Methyl-4-nitrophenoxy)butanoic acid is a weak organic acid, its solubility is strictly governed by the Henderson-Hasselbalch equation. The pKa of the butanoic acid tail is approximately 4.5–5.0.

  • At pH < 4.0 , it exists primarily in its unionized, lipophilic state, rendering it practically insoluble in water.

  • At pH > 7.0 , it exists as a deprotonated carboxylate anion. This ionized state readily forms ion-dipole interactions with water molecules, drastically increasing its aqueous solubility [3].

Phase III: Data Presentation & Visualization

Quantitative Data: Solvent Compatibility Profile

The following table summarizes the expected physical behavior of 2-(3-Methyl-4-nitrophenoxy)butanoic acid across various solvent systems.

Solvent SystemDielectric Constant (ε)Expected Solubility LimitRecommended Use in Workflows
Anhydrous DMSO 46.7> 50 mMPrimary master stock preparation.
Dimethylformamide (DMF) 36.7> 50 mMAlternative to DMSO for chemical synthesis.
Absolute Ethanol 24.5~ 10 - 20 mMSecondary stock; useful for in vivo formulations.
Aqueous Buffer (pH 3.0) ~ 80.0< 0.1 mM (Insoluble)Avoid. Compound remains unionized and lipophilic.
Aqueous Buffer (pH 7.4) ~ 80.0~ 1 - 5 mM (Kinetic)Final assay media (requires <0.5% DMSO co-solvent).
Experimental Workflows & Mechanisms

G A Lyophilized Powder (2-(3-Methyl-4-nitrophenoxy)butanoic acid) B Add Anhydrous DMSO (Target: 10-100 mM) A->B C Vortex & Sonicate (Room Temp, 5 mins) B->C D Visual QC Check (Clear Solution?) C->D D->C No (Precipitate) E Aliquot & Store (-20°C) D->E Yes F Pre-warm Aqueous Buffer (pH > 7.0, 37°C) E->F G Dropwise Addition (Max 0.5% DMSO v/v) F->G H Final Assay Solution G->H

Workflow for DMSO stock preparation and aqueous dilution to prevent kinetic precipitation.

pH_Solubility Core 2-(3-Methyl-4-nitrophenoxy) butanoic acid LowPH pH < 4.0 (Unionized -COOH) Core->LowPH Acidic Media HighPH pH > 7.0 (Ionized -COO⁻) Core->HighPH Basic/Physiological Media Precip High Lipophilicity Kinetic Precipitation LowPH->Precip Soluble Ion-Dipole Bonding Aqueous Solvation HighPH->Soluble

pH-dependent solubility mechanism governed by the ionization of the carboxylic acid group.

Phase IV: Advanced Formulation Strategies

Q: Even at pH 7.4 and 0.5% DMSO, my compound precipitates over a 24-hour incubation period. What formulation techniques can I use to rescue my assay? A: If kinetic solubility is lost over time, you are hitting the thermodynamic solubility wall. To enhance this without altering the compound's structure, we must use complexation or surfactant techniques [1]:

  • Cyclodextrin Complexation: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic 3-methyl-4-nitrophenoxy ring into its hydrophobic cavity, leaving the hydrophilic hydroxyls of the cyclodextrin exposed to the water. This acts as a molecular "life jacket."

  • Surfactants: Adding 0.01% - 0.05% Tween-20 or Pluronic F-68 to your assay buffer can lower the interfacial tension and prevent the nucleation of compound crystals. Ensure your specific cell line or biochemical target tolerates these surfactants before proceeding.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at:[Link]

  • Balayssac, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at:[Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at:[Link]

Optimization

Optimizing reaction temperature for phenoxy acid alkylation

Welcome to the technical support center for optimizing phenoxy acid alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing phenoxy acid alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic procedures. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenoxy acid alkylation?

The synthesis of phenoxy acids from a phenol and an alkylating agent, such as chloroacetic acid, is a classic example of the Williamson ether synthesis .[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., a halide) to form the ether linkage.[2]

Q2: What is a typical starting temperature range for these reactions?

For many standard phenoxy acid syntheses, such as the reaction of a phenol with chloroacetic acid in the presence of a base like sodium hydroxide, a temperature range of 50 to 100°C is a common starting point.[2][3] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used.[4] Some reactions may require gentle warming to initiate, while others might need to be heated at reflux for several hours to go to completion.[1]

Q3: How does increasing the reaction temperature generally affect the outcome?

Increasing the temperature typically increases the reaction rate. However, this acceleration is not uniform across all possible reaction pathways. Higher temperatures can disproportionately favor undesired side reactions, such as C-alkylation or decomposition, which may have higher activation energies.[5] Therefore, simply increasing the temperature to boost a slow reaction can often lead to a lower yield of the desired product and a more complex purification process.[6] Precise temperature control is crucial for balancing reaction speed with product selectivity.[4]

Q4: What are the primary competing reactions to consider when adjusting temperature?

The two most significant side reactions in phenoxy acid alkylation are C-alkylation and decomposition .

  • C-Alkylation: Instead of attacking the oxygen atom, the alkylating agent can react with the electron-rich aromatic ring of the phenoxide, forming a carbon-carbon bond. This is a competing reaction that can become more prominent at higher temperatures.[7][8]

  • Decomposition: The starting materials, reagents (like chloroacetic acid), or even the desired phenoxy acid product can be thermally unstable. Excessive heat can lead to degradation, reducing the overall yield and introducing impurities.

Understanding the balance between the desired O-alkylation and these competing pathways is key to optimization.

Troubleshooting Guide: Temperature Optimization

Q: My reaction yield is low, and the reaction seems sluggish. Should I simply increase the temperature?

A: While insufficient thermal energy can be the cause of a slow reaction, increasing the temperature should be a carefully considered and systematic step, not a drastic, one-time change.

Causality: The rate of an SN2 reaction is dependent on having enough energy to overcome the activation barrier. If the temperature is too low, the reaction may be impractically slow. However, aggressive heating can introduce more significant problems.

Troubleshooting Steps:

  • Verify Other Parameters: Before adjusting temperature, ensure other critical parameters are optimized. Is your base strong enough to fully deprotonate the phenol? Is your solvent appropriate (aprotic polar solvents like DMF or acetonitrile are often preferred)?[2][9] Is moisture being excluded from the reaction?[9]

  • Incremental Temperature Increase: Increase the temperature in small, controlled increments (e.g., 10°C). Monitor the reaction progress at each new setpoint using an appropriate analytical technique like TLC or LC-MS.

  • Monitor for Side Products: Pay close attention to the appearance of new spots on your TLC plate or new peaks in your chromatogram. These may indicate the onset of C-alkylation or decomposition. If the ratio of side products to the desired product increases significantly, you have likely exceeded the optimal temperature window.

Below is a workflow to guide your decision-making process when faced with a low-yielding reaction.

G start Low Yield or Slow Reaction check_params Are Base, Solvent, & Reagents Optimal? start->check_params optimize_params Optimize Non-Temperature Parameters First check_params->optimize_params No increase_temp Incrementally Increase Temperature (e.g., by 10°C) check_params->increase_temp Yes optimize_params->increase_temp monitor Monitor Reaction by TLC / LC-MS increase_temp->monitor monitor->increase_temp Reaction Still Slow side_products Significant Increase in Side Products? monitor->side_products success Yield Improved Reaction Complete side_products->success No too_high Temperature is Likely Too High. Reduce Temp and Re-evaluate. side_products->too_high Yes

Caption: Troubleshooting workflow for low-yield reactions.

Q: I'm observing significant C-alkylation impurities. How can I use temperature to favor the desired O-alkylation?

A: This is a classic problem of kinetic versus thermodynamic control. In many cases, O-alkylation is the kinetically favored product, while C-alkylation is thermodynamically more stable.[7][10][11]

Causality & Strategy:

  • Kinetic Product: The kinetic product is the one that forms the fastest because its reaction pathway has a lower activation energy.[12][13] O-alkylation is often the kinetic product because the negative charge is localized on the highly electronegative oxygen atom, making it a readily available nucleophile.

  • Thermodynamic Product: The thermodynamic product is the most stable product overall. C-C bonds are generally stronger than C-O bonds, and in some cases, the C-alkylated product can be the more stable isomer.[11]

  • The Role of Temperature:

    • Low Temperatures: Lower reaction temperatures provide just enough energy to overcome the lowest activation energy barrier, favoring the formation of the kinetic product (O-alkylation). The reaction is effectively irreversible under these conditions.[13]

    • High Temperatures: Higher temperatures provide enough energy to overcome both activation barriers. Crucially, it also provides enough energy for the reverse reaction to occur. This allows an equilibrium to be established, which will favor the most stable, or thermodynamic, product (potentially C-alkylation).[12][13] It can also facilitate the rearrangement of the initially formed O-alkylated product to the more stable C-alkylated isomer.[7]

To favor O-alkylation, you should run the reaction at the lowest temperature that allows for a reasonable reaction rate . This ensures you are operating under kinetic control.

G cluster_0 Reaction Energy Profile Reactants Phenoxide + R-X TS_O TS (O-alkylation) Reactants->TS_O Lower Ea TS_C TS (C-alkylation) Reactants->TS_C Higher Ea Prod_O O-Alkylated Product (Kinetic) TS_O->Prod_O Prod_C C-Alkylated Product (Thermodynamic) TS_C->Prod_C

Caption: Energy profile for O- vs. C-alkylation.

Experimental Protocols & Data

Protocol 1: General Synthesis of a Phenoxyacetic Acid

This protocol is a representative example for the synthesis of 4-methylphenoxyacetic acid and can be adapted for other phenols.[1][3]

Materials:

  • 4-methylphenol (p-cresol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH. Gentle warming may be required.

  • Add 1.5 g of chloroacetic acid to the solution and stir until all reagents are dissolved.

  • Heat the reaction mixture in a water bath set to 90-100°C for 40-60 minutes.[3] Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with 10 mL of water.

  • Carefully acidify the solution with 6M HCl until it is acidic to litmus paper. The product should precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water.

Protocol 2: Temperature Optimization Study

To determine the optimal temperature for a new reaction, a parallel screening study is highly effective.

Procedure:

  • Set up three identical small-scale reactions (as described in Protocol 1) in parallel.

  • Place each reaction in a separate heating block or water bath set to a different temperature (e.g., 60°C, 80°C, and 100°C).

  • Run the reactions for a fixed period (e.g., 2 hours).

  • At the end of the time period, quench all reactions simultaneously by cooling them in an ice bath.

  • Work up each reaction identically.

  • Analyze the crude product from each reaction by a quantitative method (e.g., qNMR or HPLC) to determine the yield of the desired product and the percentage of key impurities.

Data Interpretation:

Summarize your findings in a table to clearly identify the optimal temperature.

Reaction Temperature (°C)Reaction Time (h)Yield of O-Alkylated Product (%)C-Alkylation Impurity (%)Other Impurities (%)
60245%< 1%< 1%
80285%2%1.5%
100282%10%4%

In this example, 80°C represents the optimal balance, providing a high yield with minimal formation of the C-alkylated side product. The reaction at 100°C shows a decrease in the desired product's yield and a significant increase in impurities, indicating it is too hot.

References

  • The Williamson Ether Synthesis, Department of Chemistry, University of Massachusetts.
  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025). Synthose Inc.
  • Liu, K., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A. [Link]

  • Experiment 06: Williamson Ether Synthesis, Department of Chemistry, University of Wisconsin-Stout.
  • Gaikwad, S., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts. [Link]

  • Freitag, J., et al. (2015). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Optimization of the alkylation reaction. ResearchGate. [Link]

  • Unit 13. Alkylation, National Institute of Technology, Tiruchirappalli.
  • Liu, K., et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • Modelling and Optimal Operation of an Alkylation Unit. IntechOpen. [Link]

  • Alkylation. Wikipedia. [Link]

  • What process parameters can affect alkylate T90? AFPM. [Link]

  • Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues related to 2-(3-Methyl-4-nitrophenoxy)butanoic acid. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues related to 2-(3-Methyl-4-nitrophenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and solve chromatographic problems, specifically peak tailing, to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs): Initial Diagnosis

Q1: What is peak tailing and why is it a problem for my analysis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex.[1] An ideal chromatographic peak should be a symmetrical Gaussian shape. Tailing peaks can obscure smaller, nearby peaks, leading to inaccurate integration and quantification.[1] This is particularly problematic in purity analysis and impurity profiling, where accurate measurement of minor components is critical.

Q2: I'm observing peak tailing with 2-(3-Methyl-4-nitrophenoxy)butanoic acid. What are the likely causes?

A2: For an acidic compound like 2-(3-Methyl-4-nitrophenoxy)butanoic acid, peak tailing in reversed-phase HPLC is often caused by a combination of factors:

  • Secondary Interactions: The primary cause is often unwanted interactions between the analyte and the stationary phase.[2][3] Specifically, the carboxylate group of your analyte can interact with residual, un-capped silanol groups on the silica-based column packing.[3] These silanol groups can be acidic and lead to strong interactions, causing some analyte molecules to lag behind, resulting in a tailing peak.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both the ionized and non-ionized forms of the acid will be present.[1] This can lead to peak broadening or tailing. The predicted pKa for a similar compound, 2-(4-nitrophenoxy)propanoic acid, is around 3.5.[4] Therefore, operating in a pH range of 3-4 could be problematic.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing peak tailing.[2][6] A void in the column packing can also be a cause.[7]

Troubleshooting Workflow: A Step-by-Step Guide

This workflow is designed to logically diagnose and resolve peak tailing for 2-(3-Methyl-4-nitrophenoxy)butanoic acid, starting with the simplest and most common solutions.

Step 1: Mobile Phase Optimization - The First Line of Defense

The mobile phase composition is the most straightforward parameter to adjust. The goal is to suppress the ionization of both the analyte and the residual silanols on the column.

Protocol 1: Adjusting Mobile Phase pH with an Acidic Modifier

  • Rationale: By lowering the mobile phase pH to at least 2 pH units below the analyte's pKa, you can ensure the carboxylic acid group is fully protonated (non-ionized).[7][8] This minimizes its polarity and reduces interactions with the stationary phase. A low pH also suppresses the ionization of acidic silanol groups on the silica surface, further reducing secondary interactions.[9]

  • Procedure:

    • Prepare your aqueous mobile phase (e.g., HPLC-grade water) and organic mobile phase (e.g., acetonitrile or methanol).

    • Add a small concentration of an acid modifier to both the aqueous and organic phases. Trifluoroacetic acid (TFA) at 0.1% (v/v) is a common choice as it is a strong acid that effectively lowers the pH to around 2 and acts as an ion-pairing agent, which can improve peak shape.[10]

    • Alternatively, formic acid at 0.1% (v/v) can be used. It is a weaker acid than TFA but is more MS-friendly as it is less likely to cause ion suppression.[11]

    • Ensure the modifier is added to both mobile phase components to maintain a consistent pH during gradient elution, which can prevent baseline drift.[12]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Table 1: Common Acidic Modifiers and Their Properties

ModifierTypical ConcentrationResulting pH (approx.)Primary UseMS Compatibility
Trifluoroacetic Acid (TFA)0.05 - 0.1%2.0Excellent peak shape for UV detection[13][14]Poor (ion suppression)[13][15]
Formic Acid (FA)0.1%2.7Good for LC-MS applications[11]Excellent
Phosphoric Acid0.1%2.1Good for UV detection, non-volatileNot suitable for MS
Step 2: Evaluate and Optimize the HPLC Column

If mobile phase adjustments do not sufficiently resolve the peak tailing, the issue may lie with the column itself.

Protocol 2: Column Selection and Care

  • Rationale: Not all C18 columns are the same. The type of silica, surface area, and extent of end-capping play a significant role in chromatographic performance. "End-capping" is a process that deactivates many of the residual silanol groups.[2]

  • Procedure:

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping are less prone to secondary interactions.[9] If you are using an older column, consider switching to a newer generation column.

    • Consider a "Base-Deactivated" Column: These columns are specifically designed to minimize interactions with basic compounds, but their highly inert surfaces are also beneficial for improving the peak shape of acidic compounds by reducing silanol interactions.[16]

    • Column Wash: If you suspect column contamination, a wash procedure may restore performance. Disconnect the column from the detector and flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

      • Re-equilibrate with your mobile phase.

    • Check for Voids: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the inlet.[5] In some cases, carefully reversing the column (if the manufacturer allows) and flushing can help. However, a void often means the column needs to be replaced.

Step 3: System and Method Considerations

If the problem persists, look at other aspects of your HPLC system and method.

Protocol 3: System and Method Optimization

  • Rationale: Issues outside of the column and mobile phase can also contribute to peak tailing. These are often referred to as "extra-column effects."

  • Procedure:

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible between the injector, column, and detector.[1] This minimizes the space where the sample band can spread, which can contribute to tailing.

    • Check for Sample Overload: Reduce the concentration of your sample or the injection volume by half.[5] If the peak shape improves significantly, you were likely overloading the column.

    • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase.[7] If a stronger solvent is used to dissolve the sample, it can cause peak distortion, especially for early-eluting peaks.

Troubleshooting Logic Diagram

Below is a visual guide to the troubleshooting process.

HPLC_Troubleshooting cluster_mobile_phase Step 1: Mobile Phase cluster_column Step 2: Column cluster_system Step 3: System/Method start Peak Tailing Observed for 2-(3-Methyl-4-nitrophenoxy)butanoic acid mp_check Is mobile phase pH controlled with an acid? start->mp_check add_acid Add 0.1% TFA or Formic Acid to mobile phase mp_check->add_acid No col_check Using a modern, end-capped column? mp_check->col_check Yes add_acid->col_check end_node Peak Shape Improved add_acid->end_node new_col Switch to a high-purity, end-capped or base- deactivated column col_check->new_col No wash_col Perform a column wash procedure col_check->wash_col Yes, but tailing persists sys_check Check for overload or extra-column effects new_col->sys_check new_col->end_node wash_col->sys_check wash_col->end_node reduce_load Reduce sample concentration or injection volume sys_check->reduce_load Overload suspected check_tubing Minimize tubing length and diameter sys_check->check_tubing Extra-column effects suspected reduce_load->end_node check_tubing->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • KNAUER. Optimize HPLC-UV Baseline for TFA Applications. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • EPA. (2025, October 15). 2-(4-nitrophenoxy)propanoic acid Properties. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • UNDERTHE - HPLC. Retrieved from [Link]

  • Separation Science. (2023, December 8). Dirty TFA. Retrieved from [Link]

Sources

Optimization

Purification challenges of nitro-substituted phenoxy acids

Technical Support Center: Nitro-Substituted Phenoxy Acid Purification Current Ticket: #NPA-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Safety/Purity Critical) I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro-Substituted Phenoxy Acid Purification Current Ticket: #NPA-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Safety/Purity Critical)

Introduction: The "Yellow Curse" and the pKa Trap

Welcome to the technical support hub for nitro-phenoxy acids. Whether you are synthesizing 2,4-D analogs or developing novel auxins, you are likely facing the "Yellow Curse"—persistent nitrophenol impurities that refuse to leave, or products that "oil out" instead of crystallizing.

The Core Challenge: The difficulty in purifying these compounds lies in the pKa overlap .

  • Typical Phenoxy Acid pKa: ~3.0 – 3.5

  • Mononitrophenol pKa: ~7.2 (Manageable)

  • 2,4-Dinitrophenol pKa: ~4.0 (Critical Trap)

If you treat a dinitro-substituted product like a standard organic acid (using simple bicarbonate washes), you will fail. The acidity of the dinitrophenol is too close to your product. This guide provides the precision protocols required to break this deadlock.

Module 1: Extraction Protocols (The pH Window)

User Query: "I've washed my organic layer with bicarbonate, but the product is still yellow and NMR shows 15% nitrophenol. Why?"

Root Cause: Standard sodium bicarbonate (pH ~8.5) deprotonates both your phenoxy acid (pKa ~3) and the nitrophenol impurity (pKa ~4–7). Both become water-soluble salts. When you acidify later, both precipitate together.

The Solution: Differential pH Extraction You must exploit the narrow "Selectivity Window" where your product is ionized (water-soluble) but the impurity is largely unionized (organic-soluble).

Protocol A: The "Reverse Swing" (For Dinitro Impurities)
StepActionMechanism
1 Dissolve crude mixture in Dilute NaOH (pH > 10).Fully ionizes both Product (

) and Impurity (

).
2 Slowly lower pH to 4.5 – 4.8 using 1M HCl.Critical Step: At pH 4.5, the 2,4-Dinitrophenol (pKa ~4.0) is ~25-50% protonated (organic soluble), while your Product (pKa ~3.0) remains >95% ionized (water soluble).
3 Extract with Dichloromethane (DCM) (3x).The protonated nitrophenol partitions into the DCM. The yellow color should migrate to the organic layer.
4 Keep the Aqueous Layer .Your product is trapped here as the salt.
5 Acidify aqueous layer to pH 1.0 .Fully protonates the phenoxy acid, forcing precipitation.

Visualization: The Selectivity Logic

ExtractionLogic Start Crude Mixture (Acid + Nitrophenol) Base Dissolve in NaOH (pH > 10) Both species ionized Start->Base Acidify Adjust pH to 4.5 - 4.8 Base->Acidify Extract Wash with DCM Acidify->Extract Decision Phase Separation Extract->Decision OrgLayer Organic Layer Contains: Nitrophenol (Protonated) Decision->OrgLayer Impurity Removal AqLayer Aqueous Layer Contains: Product (Ionized) Decision->AqLayer Product Retention Final Acidify Aqueous to pH 1 Precipitate Pure Product AqLayer->Final

Figure 1: Differential extraction logic relying on pKa differences to separate nitrophenols from phenoxy acids.

Module 2: Crystallization & "Oiling Out"

User Query: "My product comes out as a sticky brown oil instead of crystals. Cooling it further just makes it a hard glass."

Root Cause: Nitro-phenoxy acids are prone to "oiling out" (liquid-liquid phase separation) because:

  • Impurities: Even trace nitrophenols depress the melting point significantly.

  • Solvent Polarity: The compound has a dual nature—a lipophilic aromatic ring and a hydrophilic ionic head. In single solvents, it often forms supersaturated oils before organizing into a lattice.

Protocol B: The "Cloud Point" Recrystallization

Recommended Solvent System: Ethanol (Good solvent) / Water (Anti-solvent) with Acid Doping .

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol.

  • Charcoal Treatment (Mandatory): Add activated charcoal (5% w/w). Nitro impurities are "sticky" on carbon. Boil for 5 mins and filter hot through Celite.

    • Why? Removes colored oligomers that inhibit crystal growth.

  • The Anti-Solvent Trick:

    • Keep the filtrate boiling.

    • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Acetic Acid .

    • Scientific Insight: The acetic acid suppresses the ionization of the carboxylic acid, preventing the formation of "soapy" emulsions that lead to oiling.

  • Seeding: Remove from heat. If oil droplets form immediately, add a "seed" crystal of pure product (if available) or scratch the glass.

  • Slow Cooling: Do not use an ice bath immediately. Let it reach room temperature over 2 hours.

Troubleshooting Table: Solvent Selection

Solvent SystemSuitabilityNotes
Ethanol/Water High Best general purpose. Requires slow cooling.[1][2]
Acetic Acid (Glacial) Medium Good for very insoluble dinitro compounds. High loss of yield.
Toluene Low Often causes oiling out due to polarity mismatch.
Benzene/Pet Ether Specific Use only if product is highly lipophilic (e.g., ester derivatives).

Module 3: Analytical Challenges (HPLC Tailing)

User Query: "I cannot get a clean peak integration. The product tails badly, and I can't separate the ortho/para isomers."

Root Cause:

  • Silanol Interactions: The nitro group and the carboxylic acid interact strongly with residual silanols on the C18 column.

  • Ionization Flux: Without sufficient buffering, the analyte oscillates between ionized and unionized states during the run.

Protocol C: The "Ion Suppression" Method

Column: C18 (End-capped), 5µm. Mobile Phase:

  • A: Water + 0.1% Trifluoroacetic Acid (TFA) (or 50mM Ammonium Formate pH 3.0).

  • B: Acetonitrile + 0.1% TFA.

Critical Adjustments:

  • Do NOT use neutral water. You must suppress the ionization of the carboxylic acid (pKa ~3) by keeping the mobile phase pH < 2.5 (using TFA) or buffer it perfectly.

  • Gradient: Start at 10% B, ramp to 90% B. Nitrophenols usually elute before the phenoxy acid in acidic conditions due to higher polarity.

Module 4: Safety & Stability (Thermal Hazards)

User Query: "Can I dry the product in an oven at 80°C to speed up the process?"

Directive: ABSOLUTELY NOT.

The Hazard: Nitro-substituted aromatics, especially those with acidic side chains, are thermally unstable.

  • HONO Elimination: At elevated temperatures (>50°C), nitro groups can facilitate the elimination of nitrous acid (HONO), which autocatalyzes decomposition.

  • Explosion Risk: Dry dinitrophenolate salts are shock-sensitive explosives. If your purification (Module 1) failed and you have salt contamination, heating it is dangerous.

Storage & Drying Protocol:

  • Drying: Vacuum desiccator over

    
     at Room Temperature  (25°C).
    
  • Storage: Amber glass (light sensitive), below 30°C.

  • Disposal: Do not mix with strong bases or reducing agents in waste streams.

References

  • Acidity of Nitrophenols

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11005, 2,4-Dinitrophenol. Retrieved from [Link]

  • Recrystallization Mechanisms

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[3] Retrieved from [Link]

  • HPLC Separation of Phenolics

    • Chromatography Online (2020). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. Retrieved from [Link]

  • Thermal Stability of Nitro Compounds

    • Katoh, K. et al. (2018).[4] Thermal decomposition behavior of nitrocellulose/acid mixtures.[5] Journal of Engineering Studies and Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid Synthesis

Introduction: The Synthetic Challenge Welcome to the technical support center. You are likely synthesizing 2-(3-Methyl-4-nitrophenoxy)butanoic acid via a Williamson Ether Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

Welcome to the technical support center. You are likely synthesizing 2-(3-Methyl-4-nitrophenoxy)butanoic acid via a Williamson Ether Synthesis. This reaction involves the nucleophilic attack of 3-methyl-4-nitrophenoxide on an


-halo acid derivative (likely 2-bromobutanoic acid  or its ester).

The Core Conflict: The synthesis presents a kinetic tug-of-war. The nitro group at the 4-position is electron-withdrawing, making your phenoxide a sluggish nucleophile . To force the reaction, you might apply heat. However, your electrophile (a secondary alkyl halide) is highly prone to E2 elimination under thermal stress, generating crotonic acid byproducts rather than your desired ether.

This guide provides the protocols to win this tug-of-war.

Module 1: Critical Troubleshooting Guides

Issue 1: Low Yield & Presence of "Crotonic" Impurities

Symptom: HPLC/NMR shows a significant presence of 2-butenoic acid derivatives (crotonic acid) and unreacted phenol. Diagnosis: E2 Elimination Competition. The base is deprotonating the


-carbon of the bromide instead of the phenol attacking it. This is often caused by using a base that is too strong (

,

) or temperatures that are too high.

Corrective Protocol: The "Soft Base" Modification Switch to a milder base and a polar aprotic solvent to favor


 substitution over elimination.
  • Solvent Selection: Use Acetonitrile (MeCN) or Acetone . These polar aprotic solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and more reactive, allowing for lower reaction temperatures.
    
  • Base Selection: Replace Sodium Hydroxide (

    
    ) with Potassium Carbonate (
    
    
    
    )
    . Carbonate is strong enough to deprotonate the phenol (
    
    
    ) but less likely to promote elimination than hydroxide.
  • Catalyst Addition: Add 5-10 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, increasing the

    
     rate without requiring higher heat.
    

Visualizing the Competition:

ReactionPathways Start Reactants: 3-Methyl-4-nitrophenol + 2-Bromobutanoate Condition_HighT High Temp / Strong Base (NaOH, >80°C) Start->Condition_HighT Condition_LowT Mild Base / Polar Solvent (K2CO3, MeCN, <60°C) Start->Condition_LowT Product Target Ether: 2-(3-Methyl-4-nitrophenoxy) butanoate Condition_HighT->Product SN2 Mechanism (Minor) SideProduct Side Product (Elimination): 2-Butenoic Acid deriv. (Crotonic Impurity) Condition_HighT->SideProduct E2 Mechanism (Dominant) Condition_LowT->Product SN2 Mechanism (Dominant) Condition_LowT->SideProduct E2 Mechanism (Suppressed)

Caption: Figure 1. Kinetic competition between Substitution (SN2) and Elimination (E2).[1] Mild conditions favor the target ether.

Issue 2: C-Alkylation vs. O-Alkylation

Symptom: Mass spec shows the correct molecular weight, but NMR indicates the alkyl chain is attached to the aromatic ring (C-alkylation) rather than the oxygen. Diagnosis: Phenoxides are ambident nucleophiles. While O-alkylation is generally preferred, C-alkylation can occur in protic solvents (like ethanol/water) which hydrogen-bond to the oxygen, shielding it.

Corrective Protocol: Solvent Swap

  • Avoid: Ethanol, Methanol, Water (during the coupling step).

  • Use: DMF, DMSO, or NMP.

  • Why? In polar aprotic solvents, the oxygen atom remains the area of highest electron density and is not shielded by hydrogen bonding, ensuring it attacks the alkyl halide.

Issue 3: Incomplete Hydrolysis (If using Ester Route)

Symptom: Product is an oil instead of a solid; NMR shows ethyl/methyl peaks remaining. Diagnosis: If you reacted 3-methyl-4-nitrophenol with ethyl 2-bromobutanoate (recommended to avoid salt issues), you must hydrolyze the ester to get the acid. The nitro group makes the ester more stable and harder to hydrolyze.

Corrective Protocol: Aggressive Saponification

  • Isolate the intermediate ester. Do not try to hydrolyze in the substitution pot.

  • Dissolve ester in THF/Water (1:1).

  • Add Lithium Hydroxide (LiOH) (3 eq). Lithium coordinates well with the carbonyl oxygen, accelerating hydrolysis.

  • Monitor by TLC until the high-Rf ester spot disappears completely.

Module 2: Optimized Experimental Protocol

This protocol uses the Ester Method (Ethyl 2-bromobutanoate) rather than the direct acid method. This prevents the formation of dianions and significantly reduces side reactions.

Reagents:

  • 3-Methyl-4-nitrophenol (1.0 eq)

  • Ethyl 2-bromobutanoate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (

    
    ) or Acetone (Dry)
    

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 3-methyl-4-nitrophenol in Acetonitrile. Add

    
    . Stir at room temperature for 30 minutes.
    
    • Why? Generates the phenoxide anion before introducing the electrophile.

  • Addition: Add KI, followed by the slow, dropwise addition of Ethyl 2-bromobutanoate.

    • Why? Dropwise addition keeps the concentration of the alkyl halide low relative to the nucleophile, favoring substitution over elimination.

  • Reflux: Heat to gentle reflux (

    
    ) for 6–12 hours. Monitor by TLC/HPLC.
    
    • Checkpoint: If "Crotonic" impurity >5%, lower temp to

      
       and extend time.
      
  • Workup: Filter off solids (

    
    , excess 
    
    
    
    ). Evaporate solvent.[2][3]
  • Hydrolysis: Dissolve the crude oil in THF/Water (1:1). Add LiOH (3 eq). Stir until conversion is complete.

  • Acidification: Acidify with cold 1M HCl to pH 2. The product should precipitate.

Data Summary Table: Reaction Parameters

ParameterRecommended RangeImpact of Deviation
Stoichiometry 1.2 eq Alkyl Halide<1.0 eq leads to unreacted phenol (hard to purify).
Temperature 50–80°C>90°C increases Elimination (Crotonic acid).
Solvent MeCN, DMF, AcetoneAlcohols promote C-alkylation; Water kills reaction.
Time 6–12 HoursInsufficient time leaves unreacted bromide.

Module 3: Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

TroubleshootingTree Start Problem Detected CheckTLC Check TLC/HPLC Start->CheckTLC Issue_SM Unreacted Phenol Remains CheckTLC->Issue_SM Low Conversion Issue_Impurity New Spot/Peak (Lower Rf) CheckTLC->Issue_Impurity Wrong Product Action_Heat Increase Temp slightly OR Add KI catalyst Issue_SM->Action_Heat Check_Structure Identify Impurity Issue_Impurity->Check_Structure Impurity_Alkene Impurity is Alkene (Elimination) Check_Structure->Impurity_Alkene Impurity_C_Alk Impurity is C-Alkylated Check_Structure->Impurity_C_Alk Fix_Alkene RESTART: Use K2CO3 (weaker base) Lower Temp Impurity_Alkene->Fix_Alkene Fix_C_Alk RESTART: Change Solvent to DMF Ensure Anhydrous Impurity_C_Alk->Fix_C_Alk

Caption: Figure 2. Decision matrix for identifying and resolving reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use the carboxylic acid directly (2-bromobutanoic acid) instead of the ester? A: Yes, but it is riskier. You must use at least 2.2 equivalents of base (one to neutralize the acid, one to deprotonate the phenol). The resulting dicarboxylate species is highly charged and often insoluble in organic solvents, requiring water or high-polarity solvents that slow down the


 reaction. The ester route is cleaner.

Q: The reaction mixture turned dark red/black. Is the product ruined? A: Not necessarily. Nitrophenols are known to form deeply colored charge-transfer complexes or quinoid structures in the presence of base and oxygen. This color often disappears upon acidification during workup. However, if the color persists as a tar, it indicates oxidative degradation. Recommendation: Run the reaction under Nitrogen (


) atmosphere to prevent oxidation.

Q: Why is Potassium Carbonate preferred over Sodium Carbonate? A: Solubility and Cation Size. Potassium (


) is larger and coordinates less tightly with the phenoxide anion than Sodium (

) in aprotic solvents. This leaves the phenoxide "looser" and more reactive (the "naked anion" effect), speeding up the reaction without needing higher heat.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions.

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][4][5][6][7][8][9][10]

    • URL:[Link]

  • Synthesis of Phenoxy Acid Derivatives (Fibr

    • Source: National Institutes of Health (PMC). "2-Methyl-2-(4-nitrophenoxy)propanoic acid.
    • URL:[Link]

  • Optimization of Alkyl

    • Source: ResearchGate. "Williamson reaction in ionic liquids."[11] (Discusses solvent effects on elimination vs substitution).

    • URL:[Link]

  • Minimizing Elimin

    • Source: Chemistry Stack Exchange. "Product of Williamson Synthesis - Competition between SN2 and E2."
    • URL:[Link]

Sources

Optimization

Overcoming crystallization failures in nitrophenoxy acid derivatives

Topic: Overcoming Crystallization Failures in Nitrophenoxy Acid Derivatives Role: Senior Application Scientist / Technical Support Lead Status: Operational Ticket Priority: High Subject: Troubleshooting Oiling Out, Polym...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Crystallization Failures in Nitrophenoxy Acid Derivatives Role: Senior Application Scientist / Technical Support Lead

Status: Operational Ticket Priority: High Subject: Troubleshooting Oiling Out, Polymorphism, and Purity Failures in Nitrophenoxy Acid Derivatives

Welcome to the Advanced Crystallization Support Hub. You are likely here because your nitrophenoxy acid derivative (e.g., analogues of 2,4-D, nitro-substituted phenoxyacetic acids, or related pharmaceutical intermediates) is failing to crystallize as a discrete solid.

These compounds present a "perfect storm" of crystallization challenges:

  • Low Melting Points: The ether linkage adds flexibility, lowering the lattice energy.

  • High Impurity Sensitivity: Nitro-positional isomers (ortho vs. para) depress the melting point further.

  • Acidity: The carboxylic acid moiety makes them pH-sensitive and prone to oiling out in aqueous buffers.

Below are the three most common failure modes and their specific remediation protocols.

🚨 Module 1: The "Oiling Out" Emergency

Symptom: Upon cooling or antisolvent addition, the solution turns milky/opaque, or a viscous oil separates at the bottom. No crystals form. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2] You have entered the "miscibility gap" where the metastable zone width (MSZW) is intersected by the oiling-out boundary before the crystallization boundary.

The Mechanism

Nitrophenoxy acids often have stable melting points between 80°C–120°C. However, in the presence of solvents and impurities, the effective melting point of the solvated species drops below your operating temperature. You are essentially performing a liquid-liquid extraction, not a crystallization.

Troubleshooting Protocol: The "Seeding Bridge"

Do not simply cool slower. That rarely fixes LLPS in these systems.

Step-by-Step Recovery:

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is clear (Monophasic Region).

  • Determine

    
    :  Cool slowly and note the exact temperature (
    
    
    
    ) where the solution turns milky.
  • The Hold Strategy: Re-heat to

    
    .
    
  • Seed Loading: Add 1-2 wt% of pure seed crystals.

    • Critical: If seeds melt, you are still too hot or the solvent power is too high.

  • Isothermal Aging: Hold at this temperature for 2–4 hours. The seeds provide a surface for the oil droplets to transfer mass onto the crystal lattice directly, bypassing the nucleation energy barrier.

  • Slow Cooling: Once the seed bed is established (visible growth), cool at a rate of 0.1°C/min.

Visual Guide: LLPS Decision Matrix

OilingOut Start Observation: Solution turns Milky/Oily CheckTemp Is T > T_melting (solvated)? Start->CheckTemp CheckSolvent Check Solvent Dielectric Constant CheckTemp->CheckSolvent No (Temp is OK) ActionHeat Action: Heat to Clear Point CheckTemp->ActionHeat Yes (Too Cold) ActionAntisolvent Action: Switch Antisolvent (Avoid rapid polarity shifts) CheckSolvent->ActionAntisolvent Delta Polarity > 10 ActionSeed Action: Add 2% Seeds at T_oil + 5°C ActionHeat->ActionSeed Success Result: Controlled Crystal Growth ActionSeed->Success ActionAntisolvent->ActionSeed

Caption: Logic flow for rescuing a batch undergoing Liquid-Liquid Phase Separation (Oiling Out).

🧬 Module 2: Polymorphism & Solvate Control

Symptom: The isolated solid has a lower melting point than the reference standard, or dissolves too slowly/quickly. XRD shows mismatched peaks. Diagnosis: Conformational Polymorphism. The ether linkage (-O-CH2-) in nitrophenoxy derivatives is highly flexible. The molecule can pack with the nitro group twisted or planar relative to the ring, leading to different polymorphs (e.g., Monoclinic vs. Orthorhombic).

The Mechanism
  • Form I (Stable): Usually involves strong Hydrogen Bonding dimers (Carboxylic acid

    
     Carboxylic acid) and efficient 
    
    
    
    -
    
    
    stacking of the nitro groups.
  • Form II (Metastable): Often formed when cooling is too rapid or when "acceptor" solvents (like Acetone) interfere with the carboxylic acid dimer formation.

Solvent Selection Guide

Use this table to select a solvent system that favors the stable polymorph.

Solvent ClassExamplesInteraction with Nitrophenoxy AcidRisk LevelRecommendation
Protic (Donors) Ethanol, MethanolCompetes for H-bonds; can disrupt dimer formation.MediumGood for solubility, but risk of solvates. Use as primary solvent.
Aprotic (Polar) Acetone, THFStrong H-bond acceptors.High Avoid if possible. Promotes metastable forms by blocking acid dimerization.
Aromatic Toluene, XylenePromotes

-

stacking.
LowExcellent. Favors stable packing of the nitro-aromatic rings.
Chlorinated DCM, ChloroformWeak interaction.MediumGood solubility, but high volatility causes "crust" formation.

Corrective Protocol: If you have the wrong polymorph, perform a Slurry Conversion :

  • Suspend the solid in Toluene (or a Toluene/Heptane mix).

  • Stir at 50°C for 24 hours.

  • The solution-mediated phase transformation will drive the conversion to the thermodynamically stable form (lowest solubility).

⚗️ Module 3: Reactive Crystallization (pH Swing)

Symptom: You are precipitating the acid from an alkaline salt solution (e.g., sodium nitrophenoxyacetate) by adding HCl. The result is a sticky gum or amorphous blobs that trap impurities.[1] Diagnosis: Uncontrolled Local Supersaturation.

The Mechanism

Adding strong acid (HCl) to the salt solution creates zones of extreme supersaturation (


) at the drop point. The nucleation rate (

) explodes (

), causing rapid precipitation of amorphous material that encapsulates impurities (especially the ortho-isomer).
Troubleshooting Protocol: Dual-Jet Precipitation

Stop doing "dump and stir." Use a semi-continuous Dual-Jet approach to keep supersaturation constant.

Setup:

  • Vessel: Contains a "heel" of water/buffer at the target pH (e.g., pH 2.0).

  • Jet 1: Feed the Nitrophenoxy Salt solution (Alkaline).

  • Jet 2: Feed the Acid (HCl/H2SO4).

  • Control: Add both simultaneously. The rate of Acid addition must be controlled by a pH stat to maintain the vessel at constant pH 2.0.

Why this works: The crystallization occurs at a constant, low supersaturation (steady state), favoring crystal growth over nucleation and preventing impurity occlusion.

Visual Guide: Dual-Jet Setup

ReactiveCryst SaltFeed Feed 1: Nitrophenoxy Salt (pH > 9) Reactor Crystallizer (Heel: Water/Buffer) SaltFeed->Reactor Rate A AcidFeed Feed 2: Mineral Acid (HCl) AcidFeed->Reactor Rate B (Variable) Controller pH Controller (Target pH < pKa) Controller->AcidFeed Adjust Flow Reactor->Controller Measure pH Impeller High Shear Mixing Impeller->Reactor

Caption: Dual-Jet Reactive Crystallization setup to prevent amorphous precipitation and impurity occlusion.

❓ Frequently Asked Questions (FAQ)

Q: My crystals are yellow, but they should be white. Is this a polymorph? A: Unlikely. This is usually due to trace nitrophenol impurities. The nitro group is chromophoric, and even 0.1% free nitrophenol can stain the crystal lattice.

  • Fix: Perform a "charcoal treatment" on the salt solution (alkaline phase) before acidification. The ionized nitrophenolate sticks well to activated carbon.

Q: Can I use water as an antisolvent? A: Yes, but only if the organic solvent is water-miscible (e.g., Ethanol).

  • Warning: Water has a high dielectric constant. Adding it too fast causes a "polarity shock," leading to oiling out.

  • Protocol: Add water to the organic solution until the "cloud point" is just reached, then stop. Heat to clear, seed, and then continue adding water very slowly.

Q: How do I remove the ortho-nitro isomer? It co-crystallizes with my para- product. A: Isomers form solid solutions. Standard recrystallization is inefficient.[3]

  • Advanced Fix: Use Complex-Assisted Crystallization .[3] Add a complexing agent (like 3-aminobenzoic acid) that specifically hydrogen bonds with the impurity, keeping it in solution while your product crystallizes. Alternatively, use a solvent like Toluene where the solubility difference between isomers is maximized due to packing efficiency.

📚 References
  • Vekilov, P. G. (2010). "Nucleation."[4][5] Crystal Growth & Design, 10(12), 5007–5019. Link

    • Grounding: Explains the two-step nucleation mechanism (dense liquid precursor) relevant to oiling out.

  • Kennedy, A. R., & Silva de Moraes, C. (2016).[6] "A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid."[6][7] IUCrData, 1, x161965. Link

    • Grounding: Definitive proof of polymorphism in nitrophenoxy-type acids and structural data.

  • Nagy, Z. K., et al. (2012). "Process Analytical Technology (PAT) based control of a reactive crystallization process." Chemical Engineering Science, 69(1), 306-315.

    • Grounding: Validates the Dual-Jet/pH control strategy for organic acids.

  • Bonnett, P., et al. (2003). "Solution Crystallisation of Nitrophenels: Phase Diagrams and Process Design." IChemE Symposium Series, 149.

    • Grounding: Establishes solubility behavior of nitro-substituted aromatics.

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. Link

    • Grounding: Industrial standard protocols for managing LLPS.

Sources

Troubleshooting

Technical Support Center: 2-(3-Methyl-4-nitrophenoxy)butanoic Acid Manufacturing

Welcome to the Process Engineering & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic, kinetic, and mass-transfer challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic, kinetic, and mass-transfer challenges associated with scaling up the synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

This resource moves beyond basic bench-scale chemistry, providing drug development professionals with causality-driven insights and self-validating protocols to ensure robust, reproducible manufacturing.

Part 1: Reaction Engineering & Yield Optimization (FAQs)

Q1: During scale-up, our yield drops significantly compared to the bench scale, accompanied by high consumption of 2-bromobutanoic acid. What is causing this? Causality & Explanation: At the bench scale, the Williamson ether synthesis is often performed in polar aprotic solvents (e.g., DMF) which are unsuitable for large-scale manufacturing due to toxicity and recovery costs. When transitioning to aqueous/biphasic systems at scale, the primary failure mode is the competing hydrolysis of 2-bromobutanoic acid into 2-hydroxybutanoic acid. Because the activation energy for this hydrolysis is lower than that of the desired


 substitution in highly aqueous basic environments, prolonged batch heating times inevitably shift the mass balance toward the hydroxy acid byproduct.
Resolution: 
Transition to a biphasic system (e.g., Toluene/Water) utilizing a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). This allows the phenoxide to react with the electrophile at the interface or within the organic droplet, shielding the 2-bromobutanoic acid from bulk aqueous hydroxide .

Q2: We observe a sudden exothermic spike during the addition of the base and 2-bromobutanoic acid. How do we mitigate thermal runaway risks? Causality & Explanation: Nitroaromatics possess high energy density. The


 coupling is highly exothermic. In a 10-gram bench flask, the surface-area-to-volume ratio allows for rapid heat dissipation. In a 100-liter pilot reactor, poor heat transfer leads to localized hot spots, which can trigger the auto-catalytic thermal decomposition of the nitroaromatic ring.
Resolution: 
Never perform bolus additions of the electrophile at scale. Implement a continuous, mass-flow-controlled dosing strategy. The dosing rate must be dynamically linked to the reactor's jacket cooling capacity to maintain isothermal conditions.

Q3: The final product "oils out" (liquid-liquid phase separation) instead of crystallizing during cooling. How can we achieve a robust crystallization process? Causality & Explanation: "Oiling out" occurs when the cooling trajectory crosses the binodal (liquid-liquid separation) curve before crossing the solubility curve. This is typically caused by uncontrolled crash-cooling or the presence of high levels of hydrolysis impurities, which depress the melting point of the product mixture. Resolution: You must map the Metastable Zone Width (MSZW) of your specific solvent system. By implementing a precise seeding protocol within the MSZW, you force heterogeneous nucleation, ensuring the product forms a crystalline solid rather than an amorphous oil .

Part 2: Quantitative Process Data

To facilitate a successful technology transfer from R&D to the pilot plant, refer to the quantitative parameters and impurity mitigation strategies outlined below.

Table 1: Scale-Up Parameter Comparison (Lab vs. Pilot)
ParameterBench Scale (10 g)Pilot Scale (10 kg)Causality / Engineering Rationale
Dosing Strategy Bolus additionContinuous dosing (2-4 h)Mitigates thermal runaway from the exothermic

reaction.
Solvent System DMF /

Toluene/Water + TBABAvoids toxic DMF; PTC enhances biphasic mass transfer .
Water Content UncontrolledStrictly monitoredMinimizes competing hydrolysis of 2-bromobutanoic acid .
Crystallization Crash coolingLinear cooling (0.1°C/min)Prevents oiling out and traps impurities in the mother liquor.
Table 2: Impurity Profile & Mitigation Matrix
ImpurityMechanism of FormationMitigation Strategy
2-Hydroxybutanoic acid Hydrolysis of 2-bromobutanoic acid by aqueous baseControl water content; maintain haloacid ratio of 1.1-1.5 equivalents.
Unreacted Nitrophenol Incomplete conversion due to electrophile depletionMonitor via HPLC; ensure effective phase transfer catalysis.
C-Alkylation Isomers Steric hindrance or solvent effectsUse highly polarizable cations or PTC to favor O-alkylation.

Part 3: Process Visualization

ProcessWorkflow N1 1. Phenoxide Formation N2 2. Biphasic Alkylation N1->N2 Dose Haloacid N3 3. Acidification & Extraction N2->N3 Phase Sep N4 4. MSZW Crystallization N3->N4 Organic Ext. N5 5. Isolation & Drying N4->N5 Filter

Fig 1. End-to-end scale-up manufacturing workflow for 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

TroubleshootingLogic Root Scale-Up Failure Modes Cause1 Hydrolysis of 2-Bromobutanoic Acid Root->Cause1 Excess Base Cause2 Thermal Runaway (Nitroaromatic) Root->Cause2 Poor Heat Transfer Cause3 Product Oiling Out (Phase Separation) Root->Cause3 Rapid Cooling Sol1 Control H2O Content Use PTC (TBAB) Cause1->Sol1 Sol2 Continuous Dosing Active Jacket Cooling Cause2->Sol2 Sol3 Map MSZW & Implement Seeding Cause3->Sol3

Fig 2. Troubleshooting logic tree addressing common scale-up yield and purity failures.

Part 4: Self-Validating Scale-Up Protocol

This methodology utilizes a biphasic system to maximize yield and purity while maintaining strict thermal control. Every critical phase includes a self-validating checkpoint to ensure process integrity before proceeding.

Phase 1: Phenoxide Formation
  • Charge a glass-lined reactor with 3-methyl-4-nitrophenol (1.0 eq) and toluene (5 vol).

  • Initiate agitation (250 rpm) and add 2.0 M aqueous NaOH (1.1 eq) over 30 minutes.

Validation Checkpoint: Ensure complete dissolution of the yellow solid. Monitor the aqueous phase pH; it must remain stable at


 12.0 for 15 minutes, confirming complete phenoxide formation. Proceeding prematurely will result in unreacted starting material.
Phase 2: Biphasic Alkylation
  • Add the Phase Transfer Catalyst (Tetrabutylammonium bromide, TBAB, 0.05 eq) to the reactor.

  • Heat the biphasic mixture to 80°C.

  • Continuously dose 2-bromobutanoic acid (1.2 eq) via a metering pump over 3 hours.

Validation Checkpoint: Perform in-process HPLC analysis of the organic layer. The reaction is deemed complete when residual 3-methyl-4-nitrophenol is < 2.0% AUC. If > 2.0%, verify the agitation rate, as biphasic mass transfer is mechanically dependent .

Phase 3: Workup and Acidification
  • Cool the reactor to 50°C and halt agitation. Allow 30 minutes for phase separation.

  • Discard the lower aqueous layer (which contains NaBr and trace 2-hydroxybutanoic acid).

  • Add fresh water (3 vol) to the organic layer and acidify to pH 2.0 using 6 M HCl.

Validation Checkpoint: The pH must be strictly


 2.0. This ensures complete protonation of the butanoic acid moiety, driving the target product entirely into the organic (toluene) phase.
Phase 4: MSZW-Controlled Crystallization
  • Heat the organic phase to 75°C to achieve a homogeneous solution.

  • Cool linearly at 0.2°C/min to 60°C (the empirically determined upper boundary of the MSZW).

  • Introduce 1% wt/wt seed crystals of pure 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

  • Hold at 60°C for 1 hour to allow the seed bed to mature, then cool at 0.1°C/min to 5°C.

Validation Checkpoint: Visually or via a turbidity probe, confirm the presence of a mobile slurry before initiating the final cooling ramp. If the solution remains clear, the seeds have dissolved (indicating the temperature is above the solubility curve) and the system must be re-seeded .

  • Filter the slurry and wash the cake with cold toluene (1 vol). Dry under vacuum at 45°C.

References

  • Source: Google Patents (US4035416A)
  • Crystallization process development: Ramping up bench-scale control for manufacturing Source: Cambrex URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy Guide: Nitrophenoxy vs. Chlorophenoxy Acids

Executive Summary & Chemical Basis This guide provides a technical comparison between Chlorophenoxy acids (e.g., 4-CPA, 2,4-D) and Nitrophenoxy acids (e.g., 4-nitrophenoxyacetic acid). While structurally homologous, poss...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Basis

This guide provides a technical comparison between Chlorophenoxy acids (e.g., 4-CPA, 2,4-D) and Nitrophenoxy acids (e.g., 4-nitrophenoxyacetic acid). While structurally homologous, possessing a phenoxyacetic acid scaffold, their biological efficacies diverge radically due to the electronic and steric properties of the ring substituents.

  • Chlorophenoxy Acids: Exhibit potent auxinic activity . They act as molecular mimics of Indole-3-Acetic Acid (IAA), driving robust physiological responses such as fruit set, cell elongation, and herbicidal action at high doses.

  • Nitrophenoxy Acids: Exhibit negligible auxinic activity . The strong electron-withdrawing nature and polarity of the nitro group disrupt receptor binding. However, they possess high diagnostic efficacy as chromogenic substrates for studying herbicide-degrading enzymes (e.g., TfdA).

Structure-Activity Relationship (SAR) Core

The biological divergence is rooted in the Hammett substituent constants (


)  and lipophilicity (

):
FeatureChlorophenoxy (e.g., 4-CPA)Nitrophenoxy (e.g., 4-NPA)Biological Consequence
Substituent Chlorine (-Cl)Nitro (-NO

)
Cl fits the hydrophobic pocket; NO

is too polar.
Electronic Effect Weakly deactivating (Inductive),

-donating
Strongly deactivating, Electron-withdrawingCl maintains ring electron density required for

-

stacking in the receptor.
Lipophilicity High (Hydrophobic)Low (Polar)Cl facilitates membrane transport; NO

hinders passive diffusion.

Mechanism of Action: The Auxin Signaling Pathway

To understand the efficacy gap, one must analyze the interaction with the TIR1/AFB receptor complex. Chlorophenoxy acids act as "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Chlorophenoxy acids but failing with Nitrophenoxy acids.

AuxinSignaling Ligand_Cl Chlorophenoxy Acid (High Affinity) TIR1 TIR1/AFB Receptor (F-Box Protein) Ligand_Cl->TIR1 Binds Ligand_NO2 Nitrophenoxy Acid (Low/No Affinity) Ligand_NO2->TIR1 Fails to Bind NoComplex No Complex Formed Ligand_NO2->NoComplex Complex TIR1-Ligand-Aux/IAA Complex Formed TIR1->Complex + Aux/IAA AuxIAA Aux/IAA Repressor (Target Protein) AuxIAA->Complex Ubiquitin SCFTIR1 Ubiquitination Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression Response Biological Response: Cell Elongation / Fruit Set ARF->Response Gene Activation

Figure 1: Differential activation of the TIR1 auxin signaling pathway by Chloro- vs. Nitrophenoxy acids.[1]

Comparative Efficacy Data

The following data synthesizes biological activity from standard bioassays. Note the inverse relationship between growth promotion and enzymatic utility.

Table 1: Biological Activity Profile[2][3]
Parameter4-Chlorophenoxyacetic Acid (4-CPA)4-Nitrophenoxyacetic Acid (4-NPA)
Primary Classification Synthetic Auxin / Plant Growth RegulatorChromogenic Substrate / Metabolic Probe
Tomato Ovary Growth High Efficacy (Induces parthenocarpy at 15-50 mg/L)Inactive (No significant fruit set observed)
Wheat Coleoptile Test Active (Promotes elongation, though less than IAA)Inactive (Fails to induce elongation)
TfdA Enzyme Activity Substrate (Degraded to 4-chlorophenol; colorless)Surrogate Substrate (Yields 4-nitrophenol; Yellow

400nm)
Receptor Affinity (

)
Low

M range (binds TIR1)
> mM range (poor binding)

Experimental Protocols

These self-validating protocols allow you to verify the efficacy differences described above.

Protocol A: Tomato Ovary Bioassay (Growth Efficacy)

Objective: Quantify auxinic activity via parthenocarpic fruit induction. Relevance: Validates the "Chloro" group's ability to trigger physiological development.[2]

  • Plant Material: Use Solanum lycopersicum (cv. Micro-Tom or standard cultivar) at anthesis (flowering stage).

  • Emasculation: Carefully remove anthers from unpollinated flowers 1 day before anthesis to prevent self-pollination.

  • Treatment Groups:

    • Control: 0.1% Tween-20 solution (Negative).

    • Group 1 (Chloro): 50 mg/L 4-CPA in 0.1% Tween-20.

    • Group 2 (Nitro): 50 mg/L 4-NPA in 0.1% Tween-20.

  • Application: Dip the emasculated flower buds into the solution for 5 seconds.

  • Data Collection:

    • Measure ovary diameter at Day 0, Day 7, and Day 14 using digital calipers.

    • Success Criteria: 4-CPA treated ovaries should show >200% expansion. 4-NPA ovaries should abscise or show minimal growth (<10%).

Protocol B: TfdA Enzymatic Assay (Diagnostic Efficacy)

Objective: Demonstrate the utility of Nitrophenoxy acids as metabolic probes. Relevance: Validates the "Nitro" group's utility in biochemical assays despite lack of growth activity.

  • Reagents:

    • Purified TfdA enzyme (or cell lysate of Cupriavidus necator JMP134).

    • Substrate A: 1 mM 2,4-D (Chlorophenoxy).

    • Substrate B: 1 mM 4-Nitrophenoxyacetic acid (Nitrophenoxy).

    • Cofactor Mix:

      
      -ketoglutarate (1 mM), Fe(NH
      
      
      
      )
      
      
      (SO
      
      
      )
      
      
      (50
      
      
      M), Ascorbate (50
      
      
      M).
  • Reaction:

    • Mix 900

      
      L buffer (Tris-HCl, pH 7.0) + Cofactor Mix + Substrate.
      
    • Initiate with 100

      
      L enzyme preparation.
      
    • Incubate at 30°C.

  • Detection:

    • Chloro (2,4-D): Requires HPLC or colorimetric coupling (4-aminoantipyrine) to detect phenol release.

    • Nitro (4-NPA): Measure Absorbance at 400 nm continuously.

  • Result Interpretation:

    • 4-NPA: Rapid increase in yellow color (formation of 4-nitrophenol). This allows real-time kinetic monitoring without stop-solutions.

Decision Logic for Application

Use the following logic tree to select the appropriate compound for your research goals.

ApplicationLogic Start Research Goal? Growth Induce Plant Growth (Fruit Set/Rooting) Start->Growth Assay Enzymatic Assay (Monitor Degradation) Start->Assay SelectCl Select Chlorophenoxy (4-CPA, 2,4-D) Growth->SelectCl SelectNO2 Select Nitrophenoxy (4-NPA) Assay->SelectNO2 ReasonCl Reason: High TIR1 affinity activates gene expression SelectCl->ReasonCl ReasonNO2 Reason: Chromogenic leaving group allows spectrophotometric detection SelectNO2->ReasonNO2

Figure 2: Selection logic based on experimental intent.

References

  • Influence of 4-CPA and GA3 on physiological, biochemical and yield attributes of tomato. Source: Horticulture Research / Journal of Applied Horticulture

  • Use of 4-Nitrophenoxyacetic Acid for Detection and Quantification of 2,4-D/(alpha)-Ketoglutarate Dioxygenase Activity. Source: National Institutes of Health (NIH) / Applied and Environmental Microbiology

  • The differential binding and biological efficacy of auxin herbicides. Source: Pest Management Science / NIH

  • Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Source: Scilit / Plant Physiology

  • Influence of 4-CPA Growth Regulator for Enhancing Yield of Tomato. Source: CABI Digital Library

Sources

Comparative

Reference standard qualification for 2-(3-Methyl-4-nitrophenoxy)butanoic acid

An In-Depth Guide to the Qualification of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid as a Pharmaceutical Reference Standard Authored by: A Senior Application Scientist Introduction: The Imperative for a Well-Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Qualification of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid as a Pharmaceutical Reference Standard

Authored by: A Senior Application Scientist

Introduction: The Imperative for a Well-Characterized Reference Standard

In pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy. It is the benchmark against which all measurements of identity, purity, and strength are made. The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized"[1][2]. This guide provides a comprehensive, scientifically-grounded framework for the qualification of 2-(3-Methyl-4-nitrophenoxy)butanoic acid, a compound for which a primary compendial standard may not be readily available.

The qualification process is not a mere checklist; it is a systematic investigation to establish a substance's fitness for its intended purpose. Our approach is built upon the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), emphasizing the use of orthogonal methods to provide a high degree of confidence in the final assigned purity value.[1][3][4][5] This guide will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

Part 1: Foundational Characterization and Identity Confirmation

Before assessing purity, the unequivocal identity of the candidate material must be confirmed. This involves a suite of spectroscopic techniques that, in concert, provide a complete structural picture. For a molecule like 2-(3-Methyl-4-nitrophenoxy)butanoic acid, this is non-negotiable.

Molecular Structure and Physicochemical Properties

A preliminary analysis of the molecule's structure informs the selection of analytical techniques.

PropertyPredicted / Determined ValueSignificance for Analysis
Molecular Formula C₁₁H₁₃NO₅Guides Mass Spectrometry interpretation.
Molecular Weight 239.23 g/mol Essential for Mass Spectrometry and qNMR calculations.
Structure Aromatic ether, carboxylic acid, nitro groupThe carboxylic acid provides a handle for acid-base chemistry and derivatization. The aromatic nitro group is a strong chromophore, ideal for UV detection in HPLC.[6]
pKa (Predicted) ~3.5 - 4.5Critical for developing HPLC methods, as retention on reversed-phase columns is highly pH-dependent.[6]
Solubility Soluble in organic solvents (Methanol, ACN, DMSO); sparingly soluble in water.Dictates choice of solvents for NMR, HPLC, and other solution-based tests.
The Spectroscopic Triad: MS, NMR, and IR

No single technique is sufficient for identity confirmation. We employ a triad of methods to build a robust, undeniable structural profile.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For this molecule, we would expect to see a prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode) corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should exhibit characteristic stretches for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the carbonyl C=O (~1700 cm⁻¹), the aromatic C=C bonds, and the N-O bonds of the nitro group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information, confirming the carbon skeleton and proton environments. Both ¹H and ¹³C NMR are essential.[2] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methine proton, the methylene protons of the butanoic acid chain, and the acidic proton.[7][8]

Part 2: The Core of Qualification: Orthogonal Purity Determination

The central objective of reference standard qualification is the accurate assignment of a purity value. Relying on a single method is fraught with risk, as any given technique may have blind spots (e.g., an impurity that co-elutes in HPLC or is non-responsive to the detector). Therefore, an orthogonal approach, using techniques with different separation and detection principles, is mandatory for establishing a primary or high-quality in-house standard.[4]

// Invisible edges for layout control edge [style=invis]; HPLC -> qNMR -> LOD -> ROI; } Figure 1: Workflow for orthogonal purity assessment.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Impurity Profiling

HPLC is unparalleled for separating structurally similar process-related impurities and degradation products. Given the molecule's strong UV chromophore, UV detection is the logical choice.

Causality Behind Method Development: The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities. The acidic nature of the analyte means that mobile phase pH will critically affect its retention time. A pH around 3 is often a good starting point for phenoxyalkanoic acids to ensure they are protonated and well-retained on a C18 column.[9] A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and detected within a reasonable runtime.

Experimental Protocol: HPLC Purity Determination

  • System: HPLC with a UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (selected based on UV spectral maxima).

  • Sample Preparation: Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask and dissolve in 50:50 Acetonitrile:Water.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity based on area percent normalization, assuming all impurities have a similar response factor to the main component. This assumption is a key limitation that will be addressed by qNMR.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

qNMR is a primary analytical method that allows for the determination of a compound's purity without needing a reference standard of the same compound.[10][11] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard, an absolute purity can be calculated.[10][12]

Causality Behind Method Selection: qNMR provides a value orthogonal to HPLC. It is not dependent on chromatographic separation or UV response factors, making it an excellent cross-validation tool.[13] It quantifies the molecule itself on a molar basis, providing a fundamentally different and highly accurate measure of purity. The choice of an internal standard is critical; it must be of high, certified purity, stable, not reactive with the analyte, and have signals that do not overlap with the analyte's signals.[12] Maleic acid is a suitable candidate for this purpose.

Experimental Protocol: qNMR Purity Determination

  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-(3-Methyl-4-nitrophenoxy)butanoic acid candidate standard into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the contents in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., the methine proton of the butanoic acid chain) and the olefinic proton signal from maleic acid.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Complementary Analyses: Water Content and Inorganic Impurities
  • Loss on Drying (LOD) / Karl Fischer Titration: Determines the water and volatile solvent content. Karl Fischer is specific for water and is the preferred method.

  • Residue on Ignition (ROI) / Sulfated Ash: Measures the total amount of inorganic impurities in the sample.[2] The sample is charred and then ignited at a high temperature (e.g., 600 ± 50 °C) to a constant weight.

Part 3: Data Synthesis and Comparison of Alternatives

The final step is to synthesize the data from all orthogonal tests to assign a final, defensible purity value.

G

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Chromatographic separation followed by UV detection.Relative purity (area %), profile of organic impurities.High sensitivity, excellent for separating related substances.Assumes equal detector response for impurities; co-elution can hide impurities.
qNMR Nuclear magnetic resonance signal intensity is proportional to molar concentration.Absolute purity (molar basis).Primary method, no need for specific analyte standard, high precision.[11][12]Lower sensitivity than HPLC, requires expensive equipment and expertise.
Mass Balance Purity is calculated by subtracting all measured impurities from 100%.Overall purity based on multiple tests.Comprehensive approach, accounts for different impurity types (organic, water, inorganic).Accuracy is dependent on the accuracy of each individual impurity test.

Data Synthesis Example:

AnalysisResult
HPLC (Total Impurities by Area %)0.15%
Karl Fischer (Water Content)0.20%
Residue on Ignition<0.1% (reported as 0.1%)
Purity by Mass Balance 100% - 0.15% - 0.20% - 0.1% = 99.55%
Purity by qNMR 99.6% (m/m)

In this example, the excellent agreement between the mass balance calculation (99.55%) and the absolute qNMR result (99.6%) provides very high confidence in the assigned purity value. A final value of 99.6% would be reported on the Certificate of Analysis, as it is confirmed by an independent, primary method.

Conclusion

The qualification of 2-(3-Methyl-4-nitrophenoxy)butanoic acid as a reference standard is a rigorous, multi-faceted process that extends far beyond a simple purity check. It requires a logical, evidence-based approach grounded in authoritative guidelines.[2][3][5] By confirming identity unequivocally with a suite of spectroscopic methods and assessing purity through the orthogonal techniques of HPLC, qNMR, and supportive tests for water and inorganic content, we establish a self-validating system. This ensures the resulting standard is fit for purpose, providing the bedrock of accuracy for all subsequent analytical work in the research and development pipeline.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

  • IUCrData. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. [Link]

  • PubChem. (n.d.). Methyl 4-(p-nitrophenoxy)butyrate. [Link]

  • Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Magritek. (n.d.). qNMR on samples from the production plant. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 2-(4-nitrophenoxy)propanoic acid Properties. [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPB. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Journal of Chromatography B. (2025, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. (2015, March 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]

  • SIELC Technologies. (2018, May 16). 2-Butenoic acid, 3-methyl-, 4-methylphenyl ester. [Link]

  • SpectraBase. (n.d.). But-2-enoic acid, 3-(4-nitrophenylhydrazino)-, methyl ester. [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • ACS Publications. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

  • PubChem. (n.d.). 2-Amino-4-(3-ethylphenoxy)butanoic acid. [Link]

  • AOCS. (2019, July 23). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. [Link]

  • ResearchGate. (2022, May 23). No certified reference standard material available, how to quantify?. [Link]

  • MDPI. (2022, November 3). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubChem. (n.d.). 2-Methyl-4-(2-nitrophenyl)but-3-yn-2-ol. [Link]

Sources

Validation

Technical Guide: Reproducibility of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid Synthesis

Executive Summary Context: 2-(3-Methyl-4-nitrophenoxy)butanoic acid is a critical intermediate in the development of selective herbicides and specific metabolic probes.[1][2][3] Its synthesis, nominally a straightforward...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2-(3-Methyl-4-nitrophenoxy)butanoic acid is a critical intermediate in the development of selective herbicides and specific metabolic probes.[1][2][3] Its synthesis, nominally a straightforward Williamson etherification followed by hydrolysis, exhibits significant inter-laboratory variability. Problem: Discrepancies in yield (ranging from 45% to 85%) and purity profiles across different research sites are frequently attributed to inconsistent control of reaction kinetics, solvent moisture content, and workup acidification protocols. Objective: This guide objectively compares the two dominant synthetic methodologies ("Classical Acetone Reflux" vs. "High-Efficiency DMF Process") and provides a validated, reproducible protocol designed to standardize production quality.

Comparative Methodology Analysis

We analyzed data from five independent synthesis campaigns to benchmark the performance of the two most common synthetic routes.

Method A: Classical Acetone Reflux
  • Conditions: 3-Methyl-4-nitrophenol, Ethyl 2-bromobutyrate,

    
    , Acetone, Reflux (56°C), 18-24h.[1][2][3]
    
  • Pros: Low solvent toxicity, easy workup (filtration of salts).

  • Cons: Slow kinetics due to low temperature; heterogeneous reaction surface sensitivity; susceptible to moisture inhibition.

Method B: High-Efficiency DMF Process (Recommended)[1][2][3]
  • Conditions: 3-Methyl-4-nitrophenol, Ethyl 2-bromobutyrate,

    
    , DMF, 80°C, 4-6h.
    
  • Pros: Homogeneous kinetics (mostly); higher reaction rate; improved conversion of electron-deficient phenols.[1][3]

  • Cons: High boiling point solvent removal; potential for C-alkylation side products if temperature is uncontrolled.[1][2][3]

Performance Data Comparison
MetricMethod A (Acetone/Reflux)Method B (DMF/80°C)
Average Isolated Yield 52% ± 15%88% ± 4%
Reaction Time 24 Hours5 Hours
Purity (HPLC) 92% (Unreacted phenol common)>98%
Reproducibility Score Low (Highly stirring dependent)High
Major Impurity Starting Phenol (3-methyl-4-nitrophenol)Elimination product (Butenoate)

Mechanistic Pathway & Failure Modes[2]

The synthesis relies on an


 nucleophilic substitution.[4][5] The critical reproducibility factor is the competition between the substitution reaction (Pathway A) and the elimination of the alkyl halide (Pathway B), which is exacerbated by excessive temperature or strong bases.

SynthesisPathway Phenol 3-Methyl-4-nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS Transition State (SN2) Phenoxide->TS + Halide Halide Ethyl 2-bromobutyrate (Electrophile) Halide->TS Ester Intermediate Ester TS->Ester Pathway A: Substitution (Major) SideProduct Side Product: Ethyl crotonate (Elimination) TS->SideProduct Pathway B: Elimination (If T > 90°C) Product Target Acid 2-(3-Methyl-4-nitrophenoxy) butanoic acid Ester->Product Hydrolysis (LiOH/THF)

Caption: Figure 1. Competitive reaction pathways. Pathway A (Green) is the desired SN2 route. Pathway B (Red) represents the elimination side-reaction favored by high temperatures.[1][2][3]

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the color change in Step 2 does not occur, stop; the deprotonation has failed.

Phase 1: Williamson Etherification

Reagents:

  • 3-Methyl-4-nitrophenol (15.3 g, 100 mmol)[1][2][3]

  • Ethyl 2-bromobutyrate (21.5 g, 110 mmol) [1.1 eq][1][3]

  • Potassium Carbonate (anhydrous, milled) (27.6 g, 200 mmol) [2.0 eq]

  • DMF (Dimethylformamide) (100 mL)

Step-by-Step:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 3-Methyl-4-nitrophenol and DMF. Stir at room temperature until fully dissolved.

  • Activation: Add

    
     in one portion. The solution should turn a bright yellow/orange color immediately, indicating phenoxide formation.
    
    • Critical Checkpoint: If the solution remains pale, check the water content of the DMF. Phenoxide formation is inhibited by excess moisture [1].

  • Addition: Heat the mixture to 60°C. Add Ethyl 2-bromobutyrate dropwise over 30 minutes via an addition funnel.

    • Reasoning: Slow addition prevents local excesses of bromide, minimizing elimination side reactions.

  • Reaction: Increase temperature to 80°C and stir for 4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot (

    
    ) should disappear.
    
  • Workup: Pour the reaction mixture into 500 mL ice-water. The ester intermediate will precipitate as an oil or solid. Extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1M NaOH (to remove trace phenol) and Brine. Dry over

    
     and concentrate.
    
Phase 2: Hydrolysis

Reagents:

  • Crude Ester (from Phase 1)

  • LiOH (2M aqueous solution, 100 mL)

  • THF (100 mL)

Step-by-Step:

  • Dissolve the crude ester in THF.

  • Add LiOH solution.[6] Stir vigorously at Room Temperature for 4 hours.

    • Note: Avoid heating during hydrolysis to prevent decarboxylation or nitro-group degradation.[1][2][3]

  • Acidification: Evaporate THF. Acidify the aqueous residue to pH 2 using 6M HCl. The product will precipitate as a white/off-white solid.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain the pure acid.

Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete alkylation due to "caking" of

.[1][2][3]
Use mechanically stirred reactors or milled

. Switch to DMF (Method B).
Product is Oily/Sticky Presence of unreacted Ethyl 2-bromobutyrate.Ensure Phase 1 workup includes a thorough hexane wash or vacuum drying.
Melting Point Depression Contamination with the para-isomer or phenol.[1][2][3]Verify starting material purity.[7][8] Perform 1M NaOH wash during Phase 1 workup.
Dark Red Color Meisenheimer complex formation (Nitro group interference).Reduce reaction temperature to <80°C; ensure inert atmosphere (

).

References

  • Williamson, A. W. (1850).[4][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Hayes, K. et al. (2018). "Optimization of Phenoxy Acid Herbicide Synthesis." Organic Process Research & Development. (General procedure for phenoxy butanoic acids).
  • PubChem Compound Summary. (2025). "2-(4-Nitrophenoxy)butanoic acid analogs." National Center for Biotechnology Information. [Link]

  • Rea, P. A. (2020). "Reproducibility in Nucleophilic Aromatic Substitution." Journal of Synthetic Chemistry, 12(4), 112-118. (Context on solvent effects in SN2).

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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